Ailanthone
説明
structure in first source
Structure
2D Structure
特性
IUPAC Name |
(1S,4R,5R,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10-,11-,13+,15+,16+,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVXGHSWZIJST-RLQYZCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913455 | |
| Record name | Ailanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
981-15-7 | |
| Record name | Ailanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=981-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ailanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ailanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1β,11β,12α)-1,11,12-Trihydroxy-11,20-epoxypicrasa-3,13(21)-diene-2,16-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ailanthone: A Technical Guide to its Natural Source and Isolation from Ailanthus altissima
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ailanthone, a potent quassinoid derived from the invasive tree of heaven (Ailanthus altissima), has garnered significant scientific interest for its diverse and potent biological activities, including notable anticancer and herbicidal properties. This technical guide provides an in-depth overview of this compound, focusing on its natural sourcing from A. altissima and detailed methodologies for its extraction, isolation, and purification. The document summarizes quantitative data on this compound yields, outlines comprehensive experimental protocols, and presents key signaling pathways modulated by this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound and Ailanthus altissima
Ailanthus altissima, commonly known as the tree of heaven, is a rapidly growing, deciduous tree belonging to the Simaroubaceae family.[1] While considered an invasive species in many parts of the world, it is a rich source of bioactive secondary metabolites, with this compound being one of the most significant.[1] this compound is a complex, tetracyclic triterpenoid classified as a quassinoid.[2] Its molecular structure confers a wide range of biological activities, making it a promising candidate for therapeutic and agricultural applications.
This compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, colorectal, and gastric cancers.[3][4] Its mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as the PI3K/AKT pathway.[3][5] Furthermore, this compound possesses strong phytotoxic properties, making it a potential natural herbicide.[6]
This guide will focus on the practical aspects of obtaining pure this compound from its natural source, providing the necessary technical details for its isolation and characterization in a laboratory setting.
Natural Source and Yield of this compound
This compound can be found in various parts of the Ailanthus altissima tree, including the bark, leaves, and roots.[7] The concentration of this compound can vary depending on the plant part, geographical location, and season of harvest. The bark is often considered a primary source for extraction.[8][9]
Table 1: Reported Yields of this compound from Ailanthus altissima
| Plant Part | Extraction Method | Solvent(s) | Reported Yield | Reference(s) |
| Leaves | Soxhlet Extraction followed by MISPE | Water | 0.756 ± 0.027 mg/g | [2] |
| Leaves | Soxhlet Extraction followed by MISPE | Methanol | 0.770 ± 0.030 mg/g | [2] |
| Bark | Not specified | Not specified | 0.21 - 1.78 mg/g | [10] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from A. altissima typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. Below are detailed protocols based on established methodologies.
General Extraction from Bark
This protocol describes a common method for extracting this compound from the bark of A. altissima.[9]
Materials:
-
Dried and powdered bark of Ailanthus altissima
-
Methanol
-
95% Ethanol
-
Petroleum ether
-
Dichloromethane
-
Saturated salt solution
-
Rotary evaporator
-
Filtration apparatus
-
Silica gel (200-300 mesh)
-
Thin-layer chromatography (TLC) plates
Protocol:
-
Maceration: Soak the powdered bark in a 10-fold volume of methanol for 12 hours.
-
Hot Reflux Extraction: Perform hot reflux extraction twice with 95% ethanol at 80°C for 2 hours each time.
-
Filtration and Concentration: Filter the extracts and merge the filtrates. Concentrate the combined filtrate in vacuo using a rotary evaporator.
-
Solvent Partitioning: Treat the concentrated extract with a 20% saturated salt solution. Extract the aqueous phase with petroleum ether and then with dichloromethane for 2 hours each.
-
Drying: Dry the dichloromethane extract in vacuo at 40°C.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (200-300 mesh).
-
Dissolve the dried extract and load it onto the column.
-
Elute the column with a stepwise gradient of dichloromethane and methanol in the following ratios: 50:1, 30:1, 15:1, 10:1, and 5:1.
-
Collect fractions and monitor by TLC.
-
-
Purification: Combine fractions containing this compound (as determined by TLC) and further purify by crystallization to obtain pure this compound.
Sono-Extraction from Plant Material
This protocol utilizes sonication for a more efficient extraction process.[11]
Materials:
-
Crushed raw plant material (Ailanthus altissima)
-
75-90% Ethanol
-
Diatomite
-
Polyamide resin column
-
80% Ethanol
-
High-speed countercurrent chromatography (HSCCC) system
Protocol:
-
Sono-Extraction: Mix the crushed raw material with 6-12 times its volume of 75-90% ethanol and perform sono-extraction.
-
Decolorization and Concentration: Keep the extract warm and decolorize it with an appropriate amount of diatomite. Condense the extract.
-
Enrichment: Pass the condensed solution through a polyamide resin column to enrich the target compounds.
-
Elution: Elute the column with an 80% ethanol solution.
-
Concentration and Drying: Concentrate the eluent and dry the resulting material.
-
HSCCC Purification: Process the dried material using high-speed countercurrent chromatography to isolate pure this compound.
Selective Enrichment from Leaves using MISPE
This advanced protocol employs Molecularly Imprinted Solid Phase Extraction (MISPE) for highly selective purification of this compound from leaf extracts.[2][12]
Materials:
-
Ailanthus altissima leaf extract (obtained via Soxhlet extraction with methanol or water)
-
Reverse phase-C18 cartridge
-
Molecularly Imprinted Polymer (MIP) cartridge selective for this compound
-
Acetonitrile
-
Methanol
-
Water
-
HPLC system for analysis
Protocol:
-
Initial Clean-up: Pass the crude leaf extract through a reverse phase-C18 cartridge to remove non-polar compounds and pigments.
-
MISPE Protocol:
-
Condition the this compound-selective MIP cartridge.
-
Load the cleaned-up extract onto the MIP cartridge.
-
Wash the cartridge with appropriate solvents to remove non-specifically bound compounds.
-
Elute the bound this compound from the MIP cartridge using a suitable solvent (e.g., methanol).
-
-
Quantification: Analyze the eluted fraction using HPLC to determine the purity and quantity of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects, particularly its anticancer activity, by modulating various cellular signaling pathways. One of the most well-documented is the PI3K/AKT pathway.[3][8] Inhibition of this pathway by this compound can lead to decreased cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Workflow for this compound Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow from the collection of plant material to the evaluation of this compound's biological activity.
Caption: Workflow for this compound isolation and analysis.
Conclusion
This compound represents a valuable natural product with significant therapeutic and agricultural potential. This guide provides a comprehensive overview of its sourcing from Ailanthus altissima and detailed protocols for its isolation and purification. The presented methodologies, quantitative data, and pathway diagrams offer a solid foundation for researchers and professionals seeking to work with this promising compound. Further research into optimizing extraction yields, exploring its full range of biological activities, and developing it for clinical or commercial applications is warranted.
References
- 1. The Invasive Ailanthus altissima: A Biology, Ecology, and Control Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. fs.usda.gov [fs.usda.gov]
- 8. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant material and extraction [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unito.it [iris.unito.it]
Ailanthone's Mechanism of Action in Cancer Cells: A Technical Guide
Introduction
Ailanthone, a quassinoid compound extracted from the bark and wood of Ailanthus altissima, has emerged as a promising natural product with potent anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-neoplastic effects, with a focus on its impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanisms of this compound in Cancer Cells
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:
-
Inducing Apoptosis: this compound triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[2]
-
Inducing Cell Cycle Arrest: It halts the progression of the cell cycle at various phases, preventing cancer cell division.[1][3]
-
Inhibiting Cell Migration and Invasion: this compound can suppress the metastatic potential of cancer cells.
-
Modulating Key Signaling Pathways: It targets critical signaling cascades that are often dysregulated in cancer, including the PI3K/AKT, JAK/STAT3, and NF-κB pathways.
Key Signaling Pathways Targeted by this compound
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, contributing to tumor progression. This compound has been shown to effectively inhibit this pathway.[4]
Mechanism of Inhibition:
This compound's primary mechanism of action on this pathway is the inhibition of AKT phosphorylation.[4] By preventing the phosphorylation and subsequent activation of AKT, this compound blocks the downstream signaling events that promote cell survival and proliferation. This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, ultimately tipping the balance towards apoptosis.[3][5]
The JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway plays a critical role in cytokine signaling and is aberrantly activated in many cancers, promoting cell proliferation, survival, and invasion. This compound has been demonstrated to suppress the activity of this pathway.[6][7]
Mechanism of Inhibition:
This compound inhibits the JAK/STAT3 pathway by reducing the phosphorylation of both JAK and STAT3 proteins.[8] This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes, which include key regulators of cell cycle progression (e.g., cyclins) and apoptosis (e.g., Bcl-2, Mcl-1).[6][7]
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to chronic inflammation and tumor progression. While direct inhibition of NF-κB by this compound is an active area of research, extracts from Ailanthus altissima have been shown to suppress NF-κB activation.[8]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Tongue Squamous Cell Carcinoma | Cal-27 | 0.84 | 24 | [9] |
| Tongue Squamous Cell Carcinoma | Tca8113 | 0.79 | 24 | [9] |
| Breast Cancer | MDA-MB-231 | 9.8 | 48 | [4] |
| Gastric Cancer | SGC-7901 | Not specified, but lower than taxol | 24 | [4] |
Table 2: Effect of this compound on Apoptosis Rates
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| Gastric Cancer | SGC-7901 | 1 | 12.44 ± 0.43 | [10] |
| 2 | 19.77 ± 0.83 | [10] | ||
| 4 | 38.71 ± 0.7 | [10] | ||
| Breast Cancer | MCF-7 | 0.5 (µg/ml) | 22.28 | [1] |
| 1.0 (µg/ml) | 27.99 | [1] | ||
| 2.0 (µg/ml) | 35.88 | [1] | ||
| 4.0 (µg/ml) | 49.77 | [1] | ||
| 8.0 (µg/ml) | 75.51 | [1] | ||
| Promyelocytic Leukemia | HL-60 | 5 | 42.02 ± 0.54 | [5] |
| 10 | 52.05 ± 2.27 | [5] | ||
| 20 | 59.69 ± 0.25 | [5] | ||
| Tongue Squamous Cell Carcinoma | Cal-27 | 4 | ~39 | [9] |
| Tca8113 | 4 | ~17 | [9] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Type | Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Gastric Cancer | SGC-7901 | 1 | Not specified | Not specified | 14.13 ± 0.48 | [10] |
| 2 | Not specified | Not specified | 18.10 ± 0.56 | [10] | ||
| 4 | Not specified | Not specified | 20.56 ± 0.33 | [10] | ||
| Breast Cancer | MCF-7 | 0.5-8.0 (µg/ml) | Increased | Decreased | Decreased | [1] |
| Promyelocytic Leukemia | HL-60 | 5 | 53.54 ± 0.88 | Not specified | Not specified | [5] |
| 10 | 58.42 ± 0.31 | Not specified | Not specified | [5] | ||
| 20 | 65.57 ± 3.16 | Not specified | Not specified | [5] | ||
| Hepatocellular Carcinoma | Huh7 | Concentration-dependent | 50.3 to 60.1 | Not specified | Not specified | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.[12]
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.[13][14]
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Transwell Migration Assay
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Transwell inserts (with 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein if studying invasion.
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium, with or without this compound.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Conclusion
This compound demonstrates significant anti-cancer activity across a range of cancer cell types by targeting fundamental cellular processes and signaling pathways. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on the PI3K/AKT and JAK/STAT3 pathways, underscores its potential as a valuable lead compound in the development of novel cancer therapeutics. The detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted mechanism of action of this compound and to explore its full therapeutic potential. Further research is warranted to elucidate the complete spectrum of its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. This compound Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Ailanthone: A Deep Dive into its Discovery, History, and Scientific Exploration
Ailanthone, a potent quassinoid extracted from the Ailanthus altissima tree, commonly known as the "tree of heaven," has a rich history in traditional Chinese medicine for treating ailments like inflammation, malaria, and viral infections.[1][2] In recent decades, this natural compound has captured the attention of the scientific community for its significant antitumor properties, leading to a surge in research aimed at elucidating its therapeutic potential and mechanisms of action. This technical guide provides a comprehensive overview of the discovery, historical research progression, and key experimental findings related to this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Structural Elucidation
This compound was first isolated in 1955 from the bark of Ailanthus altissima.[1] It is a pentacyclic diterpene lactone, and its chemical structure was further refined in the early 1980s.[3][4] The molecular formula of this compound is C₂₀H₂₄O₇.[5] The isolation and purification of this compound from its natural source are crucial first steps for research. While various methods exist, a common approach involves bioassay-guided fractionation of extracts from the tree's bark or roots.[6][7]
A History of Preclinical Research
Initial investigations into this compound's biological activities revealed a broad spectrum of effects, including antimalarial, antiviral, and anti-inflammatory properties.[2][4][5][8] These early studies laid the groundwork for its later exploration as a potential therapeutic agent for more complex diseases. The herbicidal properties of this compound have also been noted, as it is an allelopathic chemical that inhibits the growth of other plants.[9][10][11]
The primary focus of modern this compound research has shifted towards its potent anticancer activities. Numerous in vitro studies have demonstrated its growth-inhibitory effects against a variety of cancer cell lines.[2][12] These include, but are not limited to, melanoma, acute myeloid leukemia, and cancers of the bladder, lung, breast, stomach, and prostate.[2]
Quantitative Analysis of this compound's Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |
| SGC-7901 | Human Gastric Cancer | 2.906 µM | 48 | [5] |
| MCF-7 | Human Breast Cancer | Not explicitly stated, but inhibition rates of 7.38-35.95% at 0.5-8.0 µg/ml | 24 | [2][13] |
| MCF-7 | Human Breast Cancer | Not explicitly stated, but inhibition rates of 22.73-47.6% at 0.5-8.0 µg/ml | 48 | [2][13] |
| MCF-7 | Human Breast Cancer | Not explicitly stated, but inhibition rates of 35.64-56.76% at 0.5-8.0 µg/ml | 72 | [2][13] |
| PCa Cells | Prostate Cancer | 69 nM (full-length AR) | Not Specified | [14] |
| PCa Cells | Prostate Cancer | 309 nM (truncated AR variants) | Not Specified | [14] |
Key Signaling Pathways Modulated by this compound
A significant body of research has focused on understanding the molecular mechanisms underlying this compound's anticancer effects. Two key signaling pathways that are consistently implicated are the JAK/STAT3 and PI3K/AKT pathways. This compound has been shown to inhibit the activation of these pathways, which are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and metastasis.[1][15]
This compound's Inhibition of the JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical signaling cascade in many cellular processes.[16] In numerous cancers, this pathway is constitutively active, promoting tumor growth and progression.[1] this compound has been demonstrated to suppress the activity of human colorectal cancer cells by inhibiting the JAK/STAT3 signaling pathway.[1][17] It achieves this by reducing the expression of JAK1, JAK2, and STAT3, and decreasing the phosphorylation levels of these proteins.[1][18]
This compound's Impact on the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently overactive in cancer.[15] this compound has been shown to exert its antitumor effects in colorectal and other cancers by inhibiting the activation of the PI3K/AKT pathway.[2][15] This inhibition leads to cell cycle arrest and the induction of apoptosis.[15][19]
Common Experimental Protocols in this compound Research
The investigation of this compound's bioactivity involves a range of standard and advanced molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments frequently cited in this compound research.
Cell Viability and Proliferation Assays (CCK-8 or MTT)
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) for specific time points (e.g., 24, 48, 72 hours).[13]
-
Following treatment, a solution of either 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.
-
The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
-
Apoptosis Assays (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis (programmed cell death) by this compound.
-
Methodology:
-
Cells are treated with this compound as described for the viability assay.
-
After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
The data is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Methodology:
-
Cells are treated with this compound and then lysed to extract total proteins.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, AKT, p-AKT, Bcl-2, Bax, Caspase-3).[20]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Conclusion and Future Directions
This compound has emerged as a promising natural product with significant anticancer potential. Its ability to modulate key signaling pathways like JAK/STAT3 and PI3K/AKT underscores its potential as a multi-targeted therapeutic agent. While in vitro and preclinical in vivo studies have shown encouraging results, further research is necessary to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in clinical settings.[8][12] The development of this compound analogs or novel drug delivery systems could help mitigate potential toxicity and enhance its therapeutic index, paving the way for its potential use in cancer therapy.[12]
References
- 1. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of phytotoxic compounds from tree-of-heaven (Ailanthus altissima swingle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Preclinical toxicology and toxicokinetic evaluation of this compound, a natural product against castration-resistant prostate cancer, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ailanthus altissima - Wikipedia [en.wikipedia.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Anticancer properties and mechanism of action of the quassinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - 联科生物 [liankebio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Ailanthone: A Technical Guide to its Phytotoxic and Herbicidal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ailanthone, a quassinoid natural product isolated from the invasive tree of heaven (Ailanthus altissima), has garnered significant attention for its potent phytotoxic and herbicidal activities.[1] This technical guide provides an in-depth overview of the herbicidal properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The information is intended to support researchers and professionals in the fields of agrochemistry, natural product chemistry, and drug development in exploring the potential of this compound as a bioherbicide.
Herbicidal and Phytotoxic Activity
This compound exhibits a broad spectrum of herbicidal effects, demonstrating both pre- and post-emergence activity against a variety of plant species, including both monocots and dicots.[2] Its phytotoxicity is concentration-dependent and can lead to significant inhibition of seed germination and plant growth.[2][3]
Quantitative Data on Phytotoxic and Herbicidal Effects
The following tables summarize the quantitative data on the phytotoxic and herbicidal effects of this compound from various studies.
Table 1: Phytotoxic Effects of this compound on Seed Germination and Seedling Growth
| Plant Species | Bioassay Type | This compound Concentration | Observed Effect | Reference |
| Lepidium sativum (Garden cress) | Radicle elongation | 0.7 mL/L | 50% inhibition | [4][5] |
| Lepidium sativum | Seed germination & seedling growth | 1.8 mg/L | Nearly complete inhibition of radicle length | [2] |
| Raphanus sativus (Radish) | Seed germination & seedling growth | 1.8 mg/L | Nearly complete inhibition of radicle length | [2] |
| Arabidopsis thaliana | Primary root length | 300 nM | ~17% inhibition | [6] |
| Arabidopsis thaliana | Primary root length | 400 nM | ~22% inhibition | [6] |
| Arabidopsis thaliana | Primary root length | 500 nM | ~33% inhibition | [6] |
| Arabidopsis thaliana | Primary root length | 1 µM | ~53% inhibition | [6] |
| Brassica juncea | Growth inhibition | 0.9 µM | 50% inhibition (I50) | [7] |
| Eragrostis tef | Growth inhibition | 2.6 µM | 50% inhibition (I50) | [7] |
| Lemna minor | Growth inhibition | 21 µM | 50% inhibition (I50) | [7] |
Table 2: Pre- and Post-Emergence Herbicidal Activity of this compound
| Application Type | Plant Species | This compound Application Rate | Observed Effect | Reference |
| Post-emergence | 7 weed species (5 of which were susceptible) | 0.5 kg/ha | Mortality within 5 days | [5] |
| Post-emergence | 17 species of weeds and crops | 0.3 kg/ha (equivalent) | >50% mortality and injury for 9 species; significant shoot biomass reduction for 13 species | [8] |
| Post-emergence | Various indicator and weed species | 50 and 200 mg/L (in leaf extracts) | 98-99% biomass inhibition | [1][2] |
| Pre-emergence | Salvia officinalis, Salvia rosmarinus | 100 and 200 mg/L (in leaf extracts) | No weeds observed in treated pots over a 60-day period | [1][2] |
Mechanism of Action
The herbicidal activity of this compound is attributed to a multi-faceted mechanism of action that disrupts fundamental physiological and molecular processes in plants. The primary modes of action identified to date include the induction of oxidative stress and the alteration of key signaling pathways related to stress, development, and hormone metabolism.[6][9][10][11]
Induction of Oxidative Stress
This compound treatment leads to the accumulation of reactive oxygen species (ROS) in plants, inducing a state of oxidative stress.[6] This is evidenced by increased staining with 3,3'-diaminobenzidine (DAB), a common method for detecting hydrogen peroxide. The accumulation of ROS can cause cellular damage and disrupt normal physiological functions.[6]
Alteration of Signaling Pathways
Transcriptomic analysis of Arabidopsis thaliana treated with this compound has revealed significant alterations in the expression of numerous genes. These genes are involved in pathways related to stress responses, plant development, and hormone metabolism.[6][9][10][11] Notably, this compound treatment leads to the differential expression of genes that are also affected by other known herbicides.[6][9]
The following diagram illustrates a proposed signaling pathway for this compound's phytotoxic action, based on transcriptomic and physiological data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Plant growth regulatory effect and insecticidal activity of the extracts of the Tree of Heaven (Ailanthus altissima L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to this compound, a Potential Bio-Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDENTIFICATION OF PLANT-GROWTH INHIBITORY PRINCIPLES IN AILANTHUS-ALTISSIMA AND CASTELA-TORTUOSA | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to this compound, a Potential Bio-Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Ailanthone: In Vitro Experimental Protocols for Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Ailanthone, a natural quassinoid compound extracted from Ailanthus altissima, has demonstrated significant anti-tumor activities across a variety of cancer cell lines.[1][2] This document provides a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy of this compound. It includes detailed methodologies for key assays, a summary of its effects on cell viability and apoptosis, and a visual representation of the signaling pathways it modulates. These application notes are intended to serve as a valuable resource for researchers in oncology and drug development.
Quantitative Data Summary
This compound exhibits potent cytotoxic and pro-apoptotic effects on a wide range of cancer cell lines in a dose- and time-dependent manner. The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis rates observed in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 | 1.79 ± 0.139 | [3] |
| 48 | 1.147 ± 0.056 | [3] | ||
| 72 | 0.603 ± 0.067 | [3] | ||
| 96 | 0.449 ± 0.021 | [3] | ||
| SW620 | Colorectal Cancer | 24 | 3.255 ± 0.479 | [3] |
| 48 | 2.333 ± 0.23 | [3] | ||
| 72 | 1.01 ± 0.079 | [3] | ||
| 96 | 0.834 ± 0.066 | [3] | ||
| MDA-MB-231 | Breast Cancer | 48 | 9.8 | [1] |
| SGC-7901 | Gastric Cancer | 48 | 2.906 | [4] |
| B16 | Melanoma | 24 | 1.83 | [5] |
| A375 | Melanoma | 24 | 5.77 | [5] |
| Huh7 | Liver Cancer | 24 | 0.677 ± 0.050 | [6] |
| 48 | 0.399 ± 0.015 | [6] | ||
| 72 | 0.351 ± 0.017 | [6] | ||
| HepG2 | Liver Cancer | 72 | 0.628 ± 0.047 | [6] |
| Hep3B | Liver Cancer | 72 | 0.544 ± 0.031 | [6] |
| NCM460 | Normal Intestinal Epithelial | 24 | 5.67 ± 0.155 | [3] |
| 48 | 3.89 ± 0.553 | [3] | ||
| 72 | 1.759 ± 0.119 | [3] | ||
| 96 | 1.314 ± 0.027 | [3] |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Time (h) | Apoptosis Rate (%) | Reference |
| MCF-7 | Breast Cancer | 8.0 (µg/ml) | 72 | 75.51 | [1] |
| HL-60 | Promyelocytic Leukemia | 5 | 48 | 42.02 ± 0.54 | [7] |
| 10 | 48 | 52.05 ± 2.27 | [7] | ||
| 20 | 48 | 59.69 ± 0.25 | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-cancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on colorectal cancer cell lines.[8]
Objective: To determine the cytotoxic effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 0.3, 1, 3, 10, and 30 µM) to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methods used for various cancer cell lines.[5][7][8]
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is derived from studies on hepatocellular and colorectal carcinoma cells.[8][9]
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
75% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 75% ethanol while vortexing gently. Store at 4°C for at least 12 hours.
-
Wash the fixed cells twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is a general procedure based on the analysis of signaling proteins in various cancer cells treated with this compound.[5][10]
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Cyclin D1, p21)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Experimental Workflow
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagrams below illustrate these pathways and a typical experimental workflow.
This compound has been reported to inhibit the PI3K/Akt/mTOR and JAK/STAT3 signaling pathways, which are crucial for cancer cell growth and survival.[1][3][11]
The JAK/STAT3 pathway is another critical target of this compound in cancer cells.[3][10][12]
References
- 1. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ailanthone in Cell Culture Studies
Introduction
Ailanthone (AIT) is a quassinoid natural product isolated from the plant Ailanthus altissima. It has demonstrated significant pharmacological properties, including potent antitumor effects against a variety of cancer cell lines in vitro and in vivo.[1] this compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways.[2][3] It has been identified as an inhibitor of the Hsp90 co-chaperone p23 and also modulates the expression of several microRNAs, contributing to its anticancer activity.[1] These application notes provide a summary of effective concentrations and detailed protocols for utilizing this compound in cell culture-based research.
Application Notes
This compound's efficacy varies across different cancer cell lines and is dependent on both concentration and treatment duration. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and the effective concentrations required to induce significant biological effects such as apoptosis and cell cycle arrest.
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration | Citation(s) |
| B16 | Melanoma | 1.83 | 24 h | [2] |
| A375 | Melanoma | 5.77 | 24 h | [2] |
| HCT116 | Colorectal Cancer | 9.16 | 24 h | [4] |
| 1.147 | 48 h | [3] | ||
| 0.603 | 72 h | [3] | ||
| SW620 | Colorectal Cancer | 18.42 | 24 h | [4] |
| SGC-7901 | Gastric Cancer | 5.473 | 24 h | [5] |
| 2.906 | 48 h | [5] | ||
| 2.47 | 72 h | [5] | ||
| MDA-MB-231 | Breast Cancer | 9.8 | 48 h | [6] |
| HL-60 | Promyelocytic Leukemia | ~5-10 (estimated) | 48 h | [7] |
| AR-FL | Androgen Receptor | 0.069 | N/A | [8] |
| AR-Vs | AR Splice Variant | 0.309 | N/A | [8] |
Table 2: Effective Concentrations of this compound for Apoptosis and Cell Cycle Arrest
| Cell Line | Effect | Concentration Range (µM) | Treatment Duration | Citation(s) |
| HL-60 | Apoptosis Induction | 5 - 20 | 48 h | [7] |
| HCT116 | G2/M Arrest & Apoptosis | 0.1 - 0.4 | 24 - 48 h | [3][4] |
| SW620 | G2/M Arrest & Apoptosis | 0.1 - 0.4 | 24 - 48 h | [3][4] |
| B16 | G0/G1 Arrest & Apoptosis | 0.5 - 2 (estimated) | 24 h | [2] |
| A375 | G2/M Arrest & Apoptosis | 2 - 8 (estimated) | 24 h | [2] |
| SGC-7901 | G2/M Arrest & Apoptosis | 1 - 4 | 48 h | [5][9] |
| Huh7 | G0/G1 Arrest | 0.2 - 0.8 | 48 h | [10] |
| MCF-7 | Apoptosis Induction | 0.5 - 8.0 (µg/mL) | 48 h | [11] |
Signaling Pathways and Experimental Workflows
This compound's mechanism of action involves the modulation of several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate these pathways and a general workflow for cell-based assays.
Caption: A generalized workflow for in vitro studies using this compound.
Caption: this compound inhibits the PI3K/Akt pathway to induce apoptosis.[2][12][13]
Caption: this compound suppresses colorectal cancer cells via the STAT3 pathway.[3][14]
Experimental Protocols
The following are detailed protocols for key assays used to characterize the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT / CCK-8)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound. The MTT assay relies on the conversion of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15][16]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[7] or a commercial CCK-8 kit[3]
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium.[4][9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be ≤0.1%.[14] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 30 µM).[4] Include a vehicle control group (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.[7]
-
MTT Addition:
-
Solubilization (MTT Assay Only): After the 4-hour incubation, carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 5x10⁵ cells per well in 6-well plates and allow them to adhere overnight.[7] Treat the cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) for 24 or 48 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC (or APC) and 5-10 µL of PI solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[4] Viable cells are Annexin V(-) / PI(-), early apoptotic cells are Annexin V(+) / PI(-), and late apoptotic/necrotic cells are Annexin V(+) / PI(+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1x10⁶ cells per well in 6-well plates.[3] After 24 hours, treat with various concentrations of this compound for 24 or 48 hours.[3]
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[3]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Signaling Protein Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in pathways affected by this compound, such as the STAT3 and PI3K/Akt pathways.[3][9]
Materials:
-
6-well plates or larger culture dishes
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).[3]
-
Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Incubate on ice for 30 minutes.[9]
-
Lysate Clarification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[9] Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin.
References
- 1. Anticancer properties and mechanism of action of the quassinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining Cell Viability using Ailanthone in an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ailanthone, a natural quassinoid compound extracted from plants of the Ailanthus genus, has demonstrated significant anti-tumor properties across a variety of cancer cell lines.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways, including the PI3K/Akt and JAK/STAT3 pathways.[1][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[7] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells. By dissolving these crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength, typically between 500 and 600 nm.[8][9]
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| B16 | Melanoma | 1.83 | 24 h | [4] |
| A375 | Melanoma | 5.77 | 24 h | [4] |
| SGC-7901 | Gastric Cancer | 5.47 | 24 h | [2] |
| SGC-7901 | Gastric Cancer | 2.91 | 48 h | [2] |
| SGC-7901 | Gastric Cancer | 2.47 | 72 h | [2] |
| 786-O | Renal Cell Carcinoma | Dose-dependent inhibition | Not specified | [10] |
| ACHN | Renal Cell Carcinoma | Dose-dependent inhibition | Not specified | [10] |
| OS-RC-2 | Renal Cell Carcinoma | Dose-dependent inhibition | Not specified | [10] |
| HCT116 | Colorectal Cancer | Concentration-dependent inhibition | 48 h | [1] |
| SW620 | Colorectal Cancer | Concentration-dependent inhibition | 48 h | [1] |
Experimental Protocols
Materials
-
This compound (stock solution prepared in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
References
- 1. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. This compound suppresses cell proliferation of renal cell carcinoma partially via inhibition of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Using Ailanthone to induce apoptosis in melanoma cells
Application Notes and Protocols: Ailanthone-Induced Apoptosis in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a natural quassinoid compound extracted from Ailanthus altissima, has demonstrated significant anti-tumor activity across various cancer cell lines.[1] In melanoma, a particularly aggressive form of skin cancer, this compound has been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis.[2] This document provides a detailed overview of the mechanisms, quantitative data, and experimental protocols for studying the effects of this compound on melanoma cells. The primary mechanism of action involves the induction of apoptosis through a mitochondria-mediated pathway, characterized by the regulation of key apoptotic proteins and the activation of caspases.[3][4] Additionally, this compound's effects are linked to the modulation of critical signaling pathways, including PI3K/Akt and STAT3.[1][5]
Note on Retracted Data: It is crucial to note that a significant portion of the quantitative data presented in these application notes is derived from a study by Liu, W., et al., titled "this compound Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells," which was published in Biomolecules in 2019 and subsequently retracted.[6][7][8][9] The retraction was due to concerns regarding the integrity of Western blot data.[6][9] While this data is included for informational purposes, it should be interpreted with caution, and researchers are strongly encouraged to independently verify these findings.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on melanoma cells.
Table 1: IC50 Values of this compound in Melanoma and Other Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Citation |
| B16-F10 | Murine Melanoma | 48 | 1.214 | [10] |
| YUMM1.7 | Murine Melanoma | 48 | 3.301 | [10] |
| A375 | Human Melanoma | 24 | 5.77 | [3] |
| SK-MEL-5 | Human Melanoma | 48 | 0.3725 | [10] |
| SK-MEL-28 | Human Melanoma | 48 | 0.1255 | [10] |
| WM35 | Human Melanoma | 48 | 0.6663 | [10] |
| PIG1 | Normal Epidermal Melanocytes | 48 | 2.039 | [10] |
| JB6 | Murine Epidermal | 48 | 14.99 | [10] |
Table 2: Effect of this compound on Apoptosis and Protein Expression in Melanoma Cells (Data from Retracted Source)
| Cell Line | This compound (µM) | Apoptotic Cells (%) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved Caspase-9 (Fold Change) | Citation |
| B16 | 0 | ~5 | 1.0 | 1.0 | 1.0 | [3] |
| 0.5 | ~15 | Increased | Increased | Increased | [3] | |
| 1.0 | ~25 | Increased | Increased | Increased | [3] | |
| 2.0 | ~40 | Increased | Increased | Increased | [3] | |
| A375 | 0 | ~4 | 1.0 | 1.0 | 1.0 | [3] |
| 2.5 | ~12 | Increased | Increased | Increased | [3] | |
| 5.0 | ~20 | Increased | Increased | Increased | [3] | |
| 10.0 | ~35 | Increased | Increased | Increased | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: this compound-induced apoptotic signaling pathway in melanoma cells.
Caption: General experimental workflow for investigating this compound's effects.
Caption: Logical relationship of this compound-induced apoptosis.
Experimental Protocols
Here are detailed protocols for key experiments to assess the apoptotic effects of this compound on melanoma cells.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A375, B16-F10)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection by Annexin V/PI Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Melanoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6][8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[8]
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Melanoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat melanoma cells with this compound as described previously.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL reagent.
-
Capture the chemiluminescent signal with an imaging system.
Reactive Oxygen Species (ROS) Detection
This protocol is for measuring intracellular ROS levels using the DCFDA probe.
Materials:
-
Melanoma cells
-
Black, clear-bottom 96-well plates
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) Cellular ROS Detection Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Seed melanoma cells in a black, clear-bottom 96-well plate at a density of 5x10⁴ cells/well.[9]
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound for the desired duration. A positive control (e.g., H₂O₂) should be included.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFDA solution in serum-free medium to each well.[9]
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity with a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[9]
Conclusion
This compound presents a promising avenue for melanoma therapy by inducing apoptosis through the intrinsic mitochondrial pathway. The protocols and data provided herein serve as a comprehensive guide for researchers to investigate and validate the anti-cancer effects of this natural compound. Given the retraction of a key data source, independent verification of the quantitative effects of this compound on melanoma cells is highly recommended. Further studies are also warranted to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. This compound Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retraction: Liu, W., et al. This compound Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells. Biomolecules 2019, 9, 275 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retraction: Liu, W., et al. This compound Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells. Biomolecules 2019, 9, 275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RETRACTED: this compound Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. The traditional chinese medicine monomer this compound improves the therapeutic efficacy of anti-PD-L1 in melanoma cells by targeting c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 | MDPI [mdpi.com]
- 12. resource.aminer.org [resource.aminer.org]
- 13. Adenine Induces Apoptosis Markers in B16-F10 Melanoma Cells: Inhibiting Akt and mTOR and Increasing Bax/Bcl-2 Ratio [bslonline.org]
Ailanthone's Promise in Gastric Cancer: Application Notes and Protocols for Organoid-Based Drug Discovery
For Immediate Release
Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for utilizing Ailanthone, a natural compound, in the study of gastric cancer using advanced 3D organoid models. These resources provide a comprehensive guide to leveraging this promising anti-cancer agent in a patient-relevant in vitro setting.
This compound, a quassinoid extracted from Ailanthus altissima, has demonstrated significant anti-tumor activity in various cancers.[1] Recent studies utilizing gastric cancer organoids—three-dimensional cell cultures that closely mimic the architecture and function of the original tumor—have further elucidated its efficacy and mechanism of action, highlighting its potential as a novel therapeutic agent.[2][3][4][5][6]
These application notes summarize key findings and provide detailed protocols for the culture of gastric cancer organoids, this compound treatment, and subsequent analysis of its effects on cell viability, apoptosis, and relevant signaling pathways.
Key Findings from this compound Treatment in Gastric Cancer Organoid Models
This compound has been shown to inhibit the proliferation of gastric cancer cells in a dose- and time-dependent manner.[1][7][8][9][10] Studies using patient-derived xenograft (PDX) models and organoids have confirmed its ability to suppress tumor growth.[2][5] The primary mechanisms of action include the induction of DNA damage and apoptosis.[2][3][4][5][6][7]
Quantitative Data Summary
| Experiment | Model | Treatment | Outcome | Reference |
| Cell Viability | Gastric Cancer Organoids (GC1, GC2, GC3) | This compound (various concentrations) for 72 hours | Significant decrease in cell viability observed with this compound treatment. | [2][5] |
| Organoid Growth | Gastric Cancer Organoids | This compound (specified concentrations) for 14 days | Dose-dependent reduction in the number and size of organoid clusters. | [2][5] |
| Apoptosis Assay | Gastric Cancer Organoids | This compound (specified concentrations) for 48 hours | Significant, dose-dependent increase in apoptosis detected by flow cytometry. | [5] |
| Apoptosis Induction | SGC-7901 Human Gastric Cancer Cells | This compound (1, 2, and 4 µM) for 48 hours | Apoptotic rates increased from 4.31% (control) to 12.44%, 19.77%, and 38.71%, respectively. | [7][10] |
| Cell Cycle Analysis | SGC-7901 Cells | This compound (1, 2, and 4 µM) for 48 hours | Increased percentage of cells in the G2/M phase, indicating cell cycle arrest. | [7][8][9] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism involves the induction of DNA damage and the suppression of the Base Excision Repair (BER) pathway.[2][3][4][5][6] This is achieved by downregulating p23, a co-chaperone of HSP90, which in turn reduces the activity of XRCC1, a critical DNA repair protein.[2][3] this compound has also been shown to inhibit the binding of p23 and XRCC1 to HSP90.[2][3][5]
Furthermore, this compound has been demonstrated to modulate the JAK/STAT3 signaling pathway, which is often constitutively activated in gastric cancer and plays a crucial role in tumor progression, proliferation, and invasion.[11][12][13][14] By inhibiting this pathway, this compound can suppress the expression of downstream targets like c-Myc and Cyclin D1, leading to reduced cell proliferation and survival.[13]
In some cancer cell lines, this compound has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[7][8][9][10]
References
- 1. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Activation of STAT3 in Human Gastric Cancer Cells via Interleukin (IL)-6-Type Cytokine Signaling Correlates with Clinical Implications | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Ailanthone as a Potent Inhibitor of Cell Migration: An Application Note and Protocol for Transwell Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ailanthone, a natural quassinoid compound extracted from Ailanthus altissima, has demonstrated significant anti-tumor activity, including the inhibition of cancer cell migration and invasion. This application note provides a detailed protocol for utilizing a Transwell assay to quantify the inhibitory effects of this compound on cell migration. Furthermore, it summarizes key signaling pathways implicated in this compound's mechanism of action and presents quantitative data from various studies in a clear, tabular format. This document serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for controlling cancer metastasis.
Introduction
Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, tissue repair, and immune responses. In the context of oncology, the migration and invasion of cancer cells are critical steps in the metastatic cascade, the primary cause of cancer-related mortality. The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to study cell migration and invasion. It provides a quantitative measure of a cell's ability to move through a porous membrane towards a chemoattractant.
This compound has emerged as a promising natural product with potent anti-cancer properties.[1] Studies have shown that this compound can inhibit the proliferation and induce apoptosis in various cancer cell lines.[1] Importantly, this compound has also been shown to impede cell migration and invasion, suggesting its potential to suppress metastasis.[2][3][4] This application note details a standardized protocol for assessing the impact of this compound on cell migration using a Transwell assay and provides an overview of the molecular mechanisms involved.
Data Presentation
The following tables summarize the experimental conditions and inhibitory effects of this compound on cell migration in various cancer cell lines as reported in the literature.
Table 1: this compound Concentration and Cell Lines in Transwell Migration Assays
| Cancer Type | Cell Line(s) | This compound Concentration Range | Reference(s) |
| Bladder Cancer | 253J B-V, 253J, T24, 5637 | 10, 15 mg/kg (in vivo) | [1][5][6] |
| Colorectal Cancer | HCT116, SW620 | 0.1, 0.3 µmol/L | [3][4] |
| Gastric Cancer | AGS, SNU719, SGC7901 | 0.05, 0.1 µM | [7][8] |
| Osteosarcoma | Saos-2, U-2OS | 0.01, 0.05, 0.1 µM | [2] |
Table 2: Summary of this compound's Effect on Cell Migration
| Cell Line | This compound Concentration | Incubation Time | Result | Reference(s) |
| HCT116, SW620 | 0.1, 0.3 µmol/L | Not Specified | Significant inhibition of migration and invasion in a concentration-dependent manner. | [4] |
| 5637, T24 | Various concentrations | Not Specified | Significantly suppressed migration. | [5] |
| AGS | 0.05, 0.1 µM | 16 hours | Significant inhibitory effect on cell migration and invasion. | [7][8] |
| SNU719 | 0.05, 0.1 µM | 24 hours | Significant inhibitory effect on cell migration and invasion. | [7][8] |
| SGC7901 | 0.05, 0.1 µM | 42 hours | Significant inhibitory effect on cell migration and invasion. | [7][8] |
Experimental Protocol: Transwell Cell Migration Assay
This protocol provides a general framework for assessing the effect of this compound on cell migration. Optimization of cell seeding density, this compound concentration, and incubation time is recommended for each specific cell line.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO and diluted in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (optional)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with a serum-free medium for 12-24 hours.
-
On the day of the assay, detach the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Transwell insert into the well, avoiding air bubbles.
-
In the upper chamber of the insert, add 200 µL of the cell suspension.
-
To the cell suspension in the upper chamber, add the desired concentration of this compound (or vehicle control, e.g., DMSO). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
The incubation time will vary depending on the cell type's migratory capacity (typically ranging from 16 to 48 hours).[8]
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Capture images of several random fields of view for each membrane.
-
Count the number of migrated cells per field. The average number of cells from multiple fields will provide a quantitative measure of cell migration.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader at 570 nm.
-
Signaling Pathways and Experimental Workflow Diagrams
This compound has been shown to modulate several signaling pathways involved in cell migration. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: Experimental workflow for the Transwell cell migration assay with this compound.
Caption: Signaling pathways modulated by this compound to inhibit cell migration.
Mechanism of Action
This compound's inhibitory effect on cell migration is attributed to its ability to modulate key signaling pathways that regulate the cytoskeleton, cell adhesion, and epithelial-mesenchymal transition (EMT).
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial regulator of cell survival, proliferation, and migration. This compound has been shown to suppress the phosphorylation of AKT, thereby inhibiting the PI3K/AKT signaling cascade and leading to reduced cell migration.[4][9]
-
JAK/STAT3 Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is implicated in promoting tumor cell migration and invasion. This compound treatment has been demonstrated to decrease the phosphorylation of JAK and STAT3, leading to the inactivation of this pathway and subsequent inhibition of cell migration.[6][10]
-
Nrf2/YAP Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Yes-associated protein (YAP) are involved in chemoresistance and have been linked to the promotion of cell migration. This compound has been found to downregulate the expression of Nrf2 and YAP, contributing to its anti-migratory effects, particularly in drug-resistant cancer cells.[1]
Conclusion
The Transwell assay is a robust and reliable method for quantifying the inhibitory effects of this compound on cancer cell migration. The provided protocol offers a standardized approach for researchers to investigate this promising natural compound. The evidence suggests that this compound's ability to suppress cell migration is mediated through the modulation of critical signaling pathways, including PI3K/AKT, JAK/STAT3, and Nrf2/YAP. Further research into the precise molecular mechanisms will be invaluable for the development of this compound as a novel anti-metastatic agent in cancer therapy.
References
- 1. This compound inhibits cell growth and migration of cisplatin resistant bladder cancer cells through down-regulation of Nrf2, YAP, and c-Myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 5. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ailanthone: Application Notes and Protocols for In Vivo Studies in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ailanthone, a potent quassinoid natural product, in preclinical in vivo studies utilizing mouse xenograft models. This compound, isolated from Ailanthus altissima, has demonstrated significant anti-tumor activity across a variety of cancer cell lines and in vivo models.[1] This document outlines its mechanism of action, summarizes key quantitative data from xenograft studies, and provides detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound exerts its anticancer effects through a multi-targeted approach, primarily by:
-
Inducing DNA Damage: this compound triggers DNA damage, leading to the activation of the ATM/ATR signaling pathway.[2][3][4] This subsequently activates downstream effectors like Chk1, Chk2, and H2AX, promoting cell cycle arrest and apoptosis.[2]
-
Inhibiting the PI3K/AKT Signaling Pathway: this compound has been shown to suppress the phosphorylation of key proteins in the PI3K/AKT pathway, a critical signaling cascade for cell survival, proliferation, and growth.[1][5][6][7] Inhibition of this pathway contributes to the induction of apoptosis in cancer cells.[1][3]
-
Modulating the JAK/STAT3 Signaling Pathway: this compound can inhibit the activation of the JAK/STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and invasion.[8][9]
-
Targeting the p23 Co-chaperone: this compound can downregulate the expression of the HSP90 co-chaperone p23. This disrupts the stability of client proteins, such as XRCC1, which is involved in base excision repair (BER), thereby enhancing DNA damage and inducing apoptosis.[10]
Quantitative Data from In Vivo Xenograft Studies
The following table summarizes the efficacy of this compound in various mouse xenograft models.
| Cancer Type | Cell Line / Model | Mouse Strain | This compound Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Gastric Cancer | Patient-Derived Xenograft (PDX) | Balb/c nude mice | 2 mg/kg or 3 mg/kg, daily intraperitoneal injection | 30 days | Significant inhibition of tumor growth. | [10] |
| Hepatocellular Carcinoma | Huh7 | Nude mice | 5 mg/kg, 10 mg/kg, or 15 mg/kg, daily intraperitoneal injection | 16 days | Dose-dependent reduction in tumor volume and weight. | [11] |
| Non-Small Cell Lung Cancer | - | SCID-Bg mice | Not specified | Not specified | Inhibition of subcutaneous xenograft and orthotopic lung tumor growth; prolonged survival. | [1] |
Note: Researchers should perform dose-response studies to determine the optimal and non-toxic dose for their specific xenograft model. A preclinical safety evaluation in mice indicated an LD50 of 27.3 mg/kg via oral administration, with doses of 2.5 mg/kg showing no adverse effects.[12]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume. For example, to achieve a 2 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a 0.4 mg/mL solution is required.
-
Immediately before injection, dilute the this compound stock solution with sterile saline to the final desired concentration. Ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
The control group should be administered a vehicle solution containing the same concentration of DMSO in saline as the treatment groups.
Establishment of a Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Balb/c nude, SCID)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (e.g., 27-gauge)
Protocol:
-
Culture the selected cancer cells to a sufficient number. Ensure the cells are in the logarithmic growth phase.
-
Harvest the cells by trypsinization and wash them with sterile PBS or culture medium.
-
Resuspend the cells in sterile PBS or medium at the desired concentration. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice. A typical injection volume is 100-200 µL containing 1 x 10^6 to 10 x 10^6 cells.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor formation.
Tumor Volume Measurement and Monitoring
Materials:
-
Digital calipers
Protocol:
-
Once tumors are palpable, begin measuring them every 2-3 days.
-
Measure the length (longest diameter) and width (shortest diameter) of the tumor using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Continue monitoring tumor volume and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, western blotting).
Toxicity Evaluation
Protocol:
-
Monitor the body weight of the mice regularly (e.g., every 2-3 days) as an indicator of general health.
-
At the end of the study, collect blood samples for serum biochemistry analysis to assess liver (ALT, AST) and kidney function.
-
Harvest major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify any signs of toxicity.[10]
Visualizations
References
- 1. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Huh7 Cancer Cell Growth via Cell Cycle Arrest and Apoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Huh7 Cancer Cell Growth via Cell Cycle Arrest and Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical toxicology and toxicokinetic evaluation of this compound, a natural product against castration-resistant prostate cancer, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ailanthone Technical Support Center: Solubility, Stock Solution Preparation, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ailanthone in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound. It can be dissolved in DMSO at concentrations as high as 100 mg/mL (265.67 mM) and 80 mg/mL (212.54 mM).[1][2] For aqueous-based in vivo or in vitro experiments, a stock solution in DMSO is typically prepared first and then further diluted into an aqueous buffer.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. To aid dissolution, you can gently heat the solution and/or use sonication.[3] It is also crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions (in solvent): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[2][3] For shorter-term storage, -20°C for 1 month is also acceptable.[3]
Q4: Is this compound stable in aqueous solutions?
A4: this compound's stability in aqueous solutions can be pH-dependent. It has been shown to be stable in buffers with a pH of 2.2, 4.6, and 7.0 for at least six days. However, in a buffer with a pH of 10.0, it has a half-life of about 2.5 days.[4] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound has poor water solubility. | Prepare the working solution by adding co-solvents such as PEG300, Tween-80, or SBE-β-CD to the final solution.[3] Gentle warming and sonication can also help redissolve the compound.[3] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes and store at -80°C.[3] Prepare fresh dilutions for each experiment. |
| Inaccurate concentration of the stock solution. | Ensure the this compound powder is fully dissolved in the initial stock solution. Use a calibrated balance for accurate weighing. | |
| Low cell permeability or efficacy in cell-based assays | The final concentration of DMSO in the cell culture medium may be too high, causing cellular stress, or too low, leading to precipitation. | The final concentration of DMSO in the medium should typically be kept low (e.g., 0.1%).[5] Prepare intermediate dilutions if necessary to achieve the desired final concentration of this compound with an acceptable DMSO concentration. |
Quantitative Data Summary
This compound Solubility
| Solvent | Concentration |
| DMSO | 100 mg/mL (265.67 mM)[1] |
| DMSO | 80 mg/mL (212.54 mM)[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.53 mM)[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.53 mM)[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.53 mM)[3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 10 mM, you will need 0.3764 mg of this compound (Molecular Weight: 376.4 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[2][3]
Preparation of an Aqueous Working Solution for In Vivo Studies
This protocol is an example for preparing a working solution with co-solvents.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
Methodology: This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Use the prepared working solution immediately for optimal results.[1]
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.
This compound's Inhibitory Effect on the PI3K/AKT Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[1][6][7]
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation.
This compound's Influence on the STAT3 Signaling Pathway
Research has also indicated that this compound can suppress the activity of human colorectal cancer cells through the STAT3 signaling pathway.[8]
Caption: this compound's inhibitory action on the STAT3 signaling pathway in cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ailanthone Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ailanthone (AIL). The information provided aims to help overcome challenges related to its toxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our normal cell line control group when treated with this compound. How can we mitigate this?
A1: High cytotoxicity in normal cells is a known challenge with this compound. Here are several strategies to consider:
-
Concentration Optimization: this compound's cytotoxic effects are dose-dependent. We recommend performing a dose-response curve to determine the optimal concentration that maximizes the anti-cancer effect on your target cells while minimizing toxicity in normal cells. For instance, in studies with normal bladder epithelial cells (SV-HUC-1) and normal colonic epithelial cells (NCM460), lower concentrations (0.2 and 0.4 µM) showed significantly less cytotoxicity compared to higher doses.[1][2]
-
Time-Dependent Exposure: The duration of exposure to this compound can also influence its toxicity. Consider reducing the incubation time with normal cells. Studies have shown that the IC50 values for this compound decrease with longer exposure times in both cancer and normal cell lines.[1]
-
Selective Targeting Strategies: In the long term, consider drug delivery systems such as nanoparticles to enhance the targeted delivery of this compound to cancer cells, thereby reducing systemic toxicity. While specific data on this compound nanoformulations is emerging, this is a promising strategy to improve its therapeutic index.[3][4]
-
Combination Therapy: Explore combining lower doses of this compound with other therapeutic agents that may have synergistic effects on cancer cells but not on normal cells. This can potentially reduce the required dose of this compound and its associated toxicity.
Q2: What are the known molecular mechanisms of this compound-induced toxicity in normal cells?
A2: While this compound shows some selectivity for cancer cells, it can still impact normal cells. The mechanisms of toxicity are related to its primary anti-cancer activities, which include:
-
Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and activation of caspases.[5][6][7][8] This process is not entirely specific to cancer cells and can be triggered in normal cells at sufficient concentrations.
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[5][6] This can inhibit the proliferation of normal cells.
-
Inhibition of Key Signaling Pathways: this compound is known to inhibit pro-survival signaling pathways such as JAK/STAT3 and PI3K/AKT.[1][2][9][10] These pathways are also crucial for the survival and proliferation of normal cells, and their inhibition can lead to cytotoxicity.
-
Induction of Oxidative Stress: this compound has been shown to increase oxidative stress in cancer cells by inhibiting the Nrf2 and YAP pathways.[11][12] This can also lead to damage in normal cells if the oxidative stress exceeds their antioxidant capacity.
Q3: Is there a difference in sensitivity to this compound between different types of normal cells?
A3: Yes, the sensitivity of normal cells to this compound can vary depending on the cell type. For example, one study reported that this compound had lower cytotoxic effects on human non-tumorigenic breast epithelial MCF-12A cells compared to MDA-MB-231 breast cancer cells.[5] Another study noted low cytotoxicity in normal adult HK-2 renal cortex cells.[5] It is crucial to establish the specific IC50 for your normal cell line of interest.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our normal cell line.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell density, passage number, and media composition can affect cellular response to this compound.
-
Solution: Standardize your cell culture protocols. Ensure consistent seeding density and use cells within a defined passage number range.
-
-
Possible Cause 2: this compound Stock Solution. Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Solution: Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment. The stock solution is typically prepared in DMSO and stored at low temperatures.[13]
-
-
Possible Cause 3: Assay Variability. The specific cytotoxicity assay used (e.g., MTT, CCK-8) and the incubation times can influence the results.
-
Solution: Ensure your assay protocol is consistent, including incubation times with the reagent. For CCK-8 assays, for example, cells are typically incubated for 2 hours in the dark with the solution before reading the absorbance.[2]
-
Problem 2: Difficulty in observing a therapeutic window between cancer and normal cells.
-
Possible Cause: Similar Sensitivity. Your specific cancer and normal cell lines may have similar sensitivities to this compound.
-
Solution 1: Evaluate Different Cancer Cell Lines. If possible, test this compound on a panel of cancer cell lines to identify those with higher sensitivity.
-
Solution 2: Focus on Pathway-Specific Effects. Even if the IC50 values are similar, the underlying molecular effects might differ. Analyze the expression of key proteins in the JAK/STAT3 or PI3K/AKT pathways at concentrations below the IC50 to identify a differential response. For instance, this compound has been shown to inhibit the phosphorylation of STAT3 and AKT.[1][10]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Time (h) | IC50 (µM) | Reference |
| NCM460 | Normal Human Colonic Epithelial | 24 | 5.67 ± 0.155 | [1] |
| 48 | 3.89 ± 0.553 | [1] | ||
| 72 | 1.759 ± 0.119 | [1] | ||
| 96 | 1.314 ± 0.027 | [1] | ||
| HCT116 | Human Colorectal Carcinoma | 24 | 1.79 ± 0.139 | [1] |
| 48 | 1.147 ± 0.056 | [1] | ||
| 72 | 0.603 ± 0.067 | [1] | ||
| 96 | 0.449 ± 0.021 | [1] | ||
| SGC-7901 | Human Gastric Adenocarcinoma | 24 | 5.473 | [14] |
| 48 | 2.906 | [14] | ||
| 72 | 2.47 | [14] | ||
| MDA-MB-231 | Human Breast Adenocarcinoma | 48 | 9.8 | [5] |
| MCF-7 | Human Breast Adenocarcinoma | 24 | ~3.5-17 (0.5-8.0 µg/ml) | [7] |
| 48 | ~2.5-10.5 (0.5-8.0 µg/ml) | [7] | ||
| 72 | ~2.0-8.5 (0.5-8.0 µg/ml) | [7] |
Note: The IC50 values for MCF-7 cells were converted from µg/ml to µM for approximation, using a molecular weight of 376.4 g/mol for this compound.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells (e.g., HCT116, SW620, NCM460) in 96-well plates at an appropriate density and culture for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-3.2 µM) for different time points (e.g., 24, 48, 72, 96 hours).[1]
-
Add 10 µl of CCK-8 solution to each well and incubate for 2 hours at 37°C in the dark.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µl of Annexin V-FITC and 10 µl of Propidium Iodide (PI) to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blot Analysis
-
Treat cells with this compound as required and lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against p-STAT3, STAT3, p-AKT, AKT, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits JAK/STAT3 and PI3K/AKT pathways, leading to decreased proliferation and migration, and promotes apoptosis.
Caption: General experimental workflow for assessing this compound's effects on cell lines.
References
- 1. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A multi-targeting Quassinoid from Ailanthus altissima for broad-spectrum cancer therapy - a comprehensive review of mechanisms, pharmacokinetics, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer properties and mechanism of action of the quassinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in U-2OS cells through the endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 11. This compound increases oxidative stress in CDDP-resistant ovarian and bladder cancer cells by inhibiting of Nrf2 and YAP expression through a post-translational mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ailanthone stability and degradation in soil and culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with ailanthone, focusing on its stability and degradation in soil and culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound in soil?
A1: The stability of this compound in soil is primarily influenced by two main factors: microbial activity and pH. This compound degrades rapidly in non-sterile soil due to the presence of soil microbes.[1][2] It is relatively stable in sterile soil conditions. Additionally, this compound is more stable in acidic to neutral pH environments and degrades in basic conditions.[1][2]
Q2: What is the half-life of this compound in soil and under different pH conditions?
A2: The half-life of this compound can vary significantly depending on the conditions. In a non-sterile mud solution with a pH of 7.2, this compound has a half-life of approximately 4 days.[1] In a pH 10.0 buffer solution, its half-life is about 2.5 days.[1] In acidic to neutral pH buffers (pH 2.2, 4.6, and 7.0), this compound remains stable for at least six days.[1]
Q3: Is this compound stable in common cell culture media?
A3: Currently, there is limited specific data available on the stability and half-life of this compound in commonly used cell culture media such as RPMI-1640 and DMEM. While these media are used for in vitro studies involving this compound, the focus of published research has been on its biological effects rather than its chemical stability within the media. Researchers should consider performing stability studies under their specific experimental conditions.
Q4: What are the known degradation products of this compound?
A4: The specific chemical structures of this compound's degradation products in either soil or culture media have not been extensively characterized in the available literature. Identifying these products would likely require techniques such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments on this compound stability and degradation.
Issue 1: Inconsistent this compound Degradation Rates in Soil Samples
-
Possible Cause 1: Variation in Microbial Populations. The rate of microbial degradation is dependent on the composition and density of the microbial community in the soil samples.
-
Troubleshooting Tip: Use a homogenized soil source for all replicates. If comparing different soil types, characterize the microbial communities using techniques like 16S rRNA sequencing to correlate with degradation rates.
-
-
Possible Cause 2: Fluctuations in pH. Soil pH can vary and significantly impact this compound stability.
-
Troubleshooting Tip: Measure and record the pH of each soil sample before initiating the experiment. If necessary, buffer the soil slurry to a consistent pH to isolate the effect of microbial activity.
-
-
Possible Cause 3: Inconsistent Moisture Content. Water content can affect microbial activity and the dissolution of this compound.
-
Troubleshooting Tip: Standardize the moisture content of your soil samples. A common method is to adjust the soil to a percentage of its water-holding capacity.
-
Issue 2: Poor Reproducibility of HPLC Quantification of this compound
-
Possible Cause 1: Incomplete Extraction from Soil or Media. this compound may adsorb to soil particles or interact with components of the culture medium, leading to inefficient extraction.
-
Troubleshooting Tip: Optimize your extraction protocol. Test different organic solvents (e.g., methanol, acetonitrile, ethyl acetate) and extraction times. The use of solid-phase extraction (SPE) may also improve recovery and sample cleanup.
-
-
Possible Cause 2: Degradation During Sample Processing. this compound may degrade after extraction if samples are not handled properly.
-
Troubleshooting Tip: Keep samples on ice or at 4°C during processing. Analyze samples by HPLC as quickly as possible after extraction. If storage is necessary, store extracts at -20°C or -80°C and perform a stability test on the stored extracts.
-
-
Possible Cause 3: HPLC Method Not Optimized. The HPLC method may not be suitable for the specific matrix being analyzed.
-
Troubleshooting Tip: Ensure the HPLC method is validated for your sample type. This includes assessing linearity, accuracy, and precision. Matrix effects should be evaluated by spiking known concentrations of this compound into blank soil or media extracts.
-
Experimental Protocols
Protocol 1: Determination of this compound Stability in Soil
This protocol is adapted from studies on this compound decomposition.[1]
1. Soil Preparation:
- For non-sterile conditions, use fresh soil samples, sieved to remove large debris.
- For sterile control conditions, autoclave the sieved soil at 121°C for at least 30 minutes. Confirm sterility by plating a small amount of soil on a general-purpose bacterial growth medium.
2. Experimental Setup:
- Prepare a soil slurry by mixing a known weight of soil with a specific volume of sterile water or buffer (e.g., 10 g soil in 100 mL of pH 7.2 buffer).[1]
- Spike the soil slurry with a known concentration of this compound (e.g., 2.02 mM).[1]
- Incubate the slurries under controlled conditions (e.g., specific temperature and light/dark cycle).
3. Sampling:
- At predetermined time points (e.g., 0, 1, 2, 4, 6, and 8 days), collect an aliquot of the slurry.
- Centrifuge the aliquot to pellet the soil particles.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates and microbes.
4. Quantification by HPLC:
- Analyze the filtered supernatant using a validated HPLC method to determine the concentration of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a starting point for the quantification of this compound.[1]
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program: A gradient elution is typically used. A starting point could be:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Linear gradient back to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
Note: This gradient is a general suggestion and should be optimized for your specific instrument and sample matrix.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 244.6 nm.[1]
-
Quantification: Create a standard curve using pure this compound standards of known concentrations. The peak area of this compound in the samples can then be used to calculate its concentration. The retention time for this compound has been reported to be approximately 2.33 minutes under similar conditions.[1]
Data Summary
The following tables summarize the available quantitative data on this compound stability.
Table 1: Half-life of this compound under Different Conditions
| Condition | pH | Half-life (days) | Citation |
| Non-sterile mud solution | 7.2 | ~4 | [1] |
| Buffer solution | 10.0 | ~2.5 | [1] |
| Buffer solution | 2.2, 4.6, 7.0 | Stable for at least 6 days | [1] |
| Sterile mud solution | 7.2 | Stable for at least 7 days | [1] |
Signaling Pathways and Degradation Mechanisms
While the specific enzymatic pathways for this compound degradation by soil microbes are not yet fully elucidated, the general principles of xenobiotic degradation by bacteria can be applied. Bacteria utilize a range of enzymes, such as oxygenases and hydrolases, to break down complex organic molecules.[3] The initial steps often involve hydroxylation to increase the polarity of the compound, followed by ring cleavage.
For researchers interested in the microbial degradation of this compound, a potential workflow for investigating these pathways is outlined below.
Caption: Workflow for investigating the microbial degradation of this compound.
This workflow provides a logical progression from isolating this compound-degrading microbes to identifying the specific genes and enzymes involved in the degradation pathway.
It is important to note that while this compound's effects on signaling pathways in cancer cells, such as the PI3K/AKT and JAK/STAT3 pathways, are being studied for their therapeutic potential, these are distinct from the metabolic pathways used by microorganisms for its degradation.
References
- 1. via.library.depaul.edu [via.library.depaul.edu]
- 2. "Examination of the Soil Bacteria Responsible for the Decomposition of this compound, an Inhibitory Chemical in Ailanthus altissima" by Samantha Sasnow [via.library.depaul.edu]
- 3. Enzymes and operons mediating xenobiotic degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Ailanthone off-target effects and how to minimize them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Ailanthone, with a focus on understanding and mitigating its off-target effects.
Troubleshooting Guide and FAQs
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: I am observing significant cytotoxicity in my non-cancerous (normal) control cell line. Is this expected, and how can I minimize it?
A1: While this compound has shown some selectivity for cancer cells over normal cells, cytotoxicity in non-cancerous cell lines can occur, particularly at higher concentrations.[1][2][3][4] For instance, one study noted that at concentrations of 0.2 and 0.4 µM, this compound exhibited lower inhibitory effects on the viability of normal bladder epithelial SV-HUC-1 cells compared to bladder cancer cell lines.[4] However, toxicity in normal cells increased at higher doses.[4]
Troubleshooting Steps:
-
Concentration Optimization: The most critical step is to perform a dose-response curve for both your cancer and non-cancerous cell lines to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). It's possible that shorter incubation times are sufficient to induce apoptosis in cancer cells with less impact on normal cells.
-
Review Published IC50 Values: Compare your working concentration with the published 50% inhibitory concentration (IC50) values for various cell lines (see Table 1). This will provide a benchmark for your experiments.
-
Positive Control: Include a well-characterized cytotoxic agent as a positive control to ensure your assay is performing as expected.
Q2: My experimental results suggest that this compound is affecting signaling pathways other than the one I am investigating. What are the known primary targets and pathways of this compound?
A2: this compound is a multi-targeting agent.[1] Its primary known mechanisms of action include:
-
Inhibition of the PI3K/AKT Signaling Pathway: this compound can suppress the phosphorylation of key proteins in this pathway, leading to reduced cell proliferation and survival.[5][6]
-
Inhibition of the JAK/STAT3 Signaling Pathway: It has been shown to inhibit the activation of the JAK/STAT3 pathway, which is crucial for tumor cell proliferation, survival, and migration.[2][7]
-
Binding to the Co-chaperone Protein p23: this compound binds to p23, disrupting the AR-chaperone complex and leading to the degradation of p23 clients such as AKT and Cdk4.[8]
Given these primary targets, it is plausible to observe effects on downstream cellular processes regulated by these pathways, such as cell cycle progression, apoptosis, and autophagy.[1]
Q3: I am planning in vivo studies with this compound. What are the known toxicities, and how can I mitigate them?
A3: Preclinical studies in mice have identified the liver and gastrointestinal tract as the primary organs affected by this compound toxicity.[1] Observed toxicities include gastrointestinal hemorrhage and liver steatosis.[1] One study determined the LD50 of this compound to be 27.3 mg/kg in mice and suggested that a dose of 2.5 mg/kg had no adverse effects.[1]
Strategies to Minimize In Vivo Toxicity:
-
Dose Selection: Start with lower, well-tolerated doses and escalate cautiously based on toxicity assessments.
-
Gastrointestinal Protection: Consider co-administration of gastroprotective agents. While not specifically tested with this compound, agents like proton pump inhibitors or prostaglandin analogs are used to mitigate gastrointestinal damage from other drugs.
-
Monitor Liver Function: Regularly monitor liver enzymes (e.g., ALT, AST) in treated animals to detect early signs of hepatotoxicity.
-
Formulation: Investigate alternative formulations or delivery systems that could improve the therapeutic index and reduce systemic toxicity.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 | 1.79 ± 0.139 | [3] |
| HCT116 | Colorectal Cancer | 48 | 1.147 ± 0.056 | [3] |
| HCT116 | Colorectal Cancer | 72 | 0.603 ± 0.067 | [3] |
| HCT116 | Colorectal Cancer | 96 | 0.449 ± 0.021 | [3] |
| SW620 | Colorectal Cancer | 24 | 3.255 ± 0.479 | [3] |
| SW620 | Colorectal Cancer | 48 | 2.333 ± 0.23 | [3] |
| SW620 | Colorectal Cancer | 72 | 1.01 ± 0.079 | [3] |
| SW620 | Colorectal Cancer | 96 | 0.834 ± 0.066 | [3] |
| SGC-7901 | Gastric Cancer | 48 | 2.906 | [9] |
| HepG2 | Liver Cancer | 72 | 0.628 ± 0.047 | [10] |
| Hep3B | Liver Cancer | 72 | 0.544 ± 0.031 | [10] |
| Huh7 | Liver Cancer | 24 | 0.677 ± 0.050 | [10] |
| Huh7 | Liver Cancer | 48 | 0.399 ± 0.015 | [10] |
| Huh7 | Liver Cancer | 72 | 0.351 ± 0.017 | [10] |
| MDA-MB-231 | Breast Cancer | 48 | 9.8 | [1] |
Table 2: Cytotoxicity of this compound in a Non-Cancerous Human Cell Line
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| NCM460 | Normal Intestinal Epithelial | 24 | 5.67 ± 0.155 | [2] |
| NCM460 | Normal Intestinal Epithelial | 48 | 3.89 ± 0.553 | [2] |
| NCM460 | Normal Intestinal Epithelial | 72 | 1.759 ± 0.119 | [2] |
| NCM460 | Normal Intestinal Epithelial | 96 | 1.314 ± 0.027 | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
2. Analysis of PI3K/AKT and JAK/STAT3 Signaling Pathways by Western Blot
-
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and JAK/STAT3 pathways.
-
Methodology:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., AKT, p-AKT, STAT3, p-STAT3, JAK2, p-JAK2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Assessment of p23-HSP90 Interaction by Co-Immunoprecipitation (Co-IP)
-
Objective: To determine if this compound disrupts the interaction between p23 and HSP90.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against HSP90 or p23 overnight at 4°C.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against both HSP90 and p23.
-
Visualizations
This compound's Known Signaling Pathways
Caption: Known signaling pathways targeted by this compound.
Experimental Workflow for Troubleshooting Off-Target Cytotoxicity
Caption: Logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Huh7 Cancer Cell Growth via Cell Cycle Arrest and Apoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Ailanthone Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the Ailanthone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data summaries to support your research.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound experiments.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
-
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) values for this compound across repeat experiments with the same cell line. What could be the cause, and how can we improve consistency?
-
Answer: Inconsistent IC50 values are a common challenge in in-vitro drug screening.[1] Several factors related to this compound's properties and experimental procedures can contribute to this variability.
-
Potential Causes & Solutions:
Potential Cause Recommended Solution This compound Solubility and Stability: this compound is typically dissolved in DMSO.[2] Improper dissolution or precipitation in culture media can lead to inaccurate concentrations. Stock solutions should be prepared in DMSO and can be stored at -80°C for up to 6 months or -20°C for one month.[3] Avoid repeated freeze-thaw cycles. When diluting into aqueous culture media, ensure thorough mixing and visually inspect for any precipitation. The final DMSO concentration in the cell culture should be kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[2][4][5][6] Cell Density and Proliferation Rate: The IC50 value can be influenced by the initial cell seeding density and the proliferation rate of the cells.[7] Higher cell densities may require higher concentrations of this compound to achieve the same level of inhibition. It is crucial to standardize the cell seeding density and ensure cells are in the exponential growth phase at the start of the experiment. Treatment Duration: this compound's inhibitory effects are dose- and time-dependent.[7][8] Shorter or longer incubation times will result in different IC50 values. Standardize the treatment duration across all experiments (e.g., 24, 48, or 72 hours) and report the IC50 value with the corresponding time point. Assay Type and Endpoint: Different cell viability assays (e.g., MTT, CCK-8) measure different cellular parameters (metabolic activity vs. cell number). This can lead to variations in the calculated IC50.[7][8] Choose an appropriate assay for your experimental goals and use it consistently. Vehicle Control: The final concentration of the vehicle (e.g., DMSO) must be consistent across all wells, including the untreated control.[2] A vehicle-only control group is essential to account for any effects of the solvent on cell viability.[4][5]
-
Issue 2: Weak or No Signal for Phosphorylated STAT3 (p-STAT3) in Western Blotting
-
Question: We are treating cells with this compound, which is reported to inhibit the JAK/STAT3 pathway, but we are struggling to detect a consistent decrease in phosphorylated STAT3 (Tyr705) via Western blot. What could be the issue?
-
Answer: Detecting changes in protein phosphorylation can be challenging due to the transient nature of the modification and technical aspects of Western blotting.[9][10]
-
Potential Causes & Solutions:
Potential Cause Recommended Solution Suboptimal Lysis Buffer: The presence of active phosphatases in the cell lysate will rapidly dephosphorylate proteins. Your lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors.[10][11] Keep samples on ice at all times to minimize enzymatic activity.[12] Inappropriate Blocking Buffer: For phosphorylated protein detection, Bovine Serum Albumin (BSA) is generally recommended over non-fat dry milk for blocking.[10][11][12] Milk contains phosphoproteins like casein that can cause high background and mask the signal from your target protein.[10][12] Antibody Quality and Dilution: The primary antibody for p-STAT3 may not be sensitive enough or may have lost activity. Use a validated antibody from a reputable supplier. Optimize the antibody dilution and consider trying a different clone if issues persist.[9] Low Abundance of p-STAT3: The basal level of p-STAT3 in your cells might be low. Consider including a positive control, such as treating cells with a known STAT3 activator like IL-6, to ensure your detection system is working.[9] Timing of this compound Treatment: The inhibition of STAT3 phosphorylation by this compound may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing maximum inhibition. Total Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg for cell lysates) to detect the target protein.[13] Always run a loading control (e.g., β-actin, GAPDH) to verify equal loading across lanes. Also, probe for total STAT3 to confirm that the changes observed are in the phosphorylation status and not the total protein level.[11][12]
-
Frequently Asked Questions (FAQs)
-
Question: How should I prepare and store this compound stock solutions?
-
Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2][14] For example, a 10 mM stock solution can be prepared. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (e.g., ≤0.1%) to prevent solvent-induced toxicity.[2][4][5][6]
-
-
Question: What are the key signaling pathways affected by this compound?
-
Question: What are appropriate positive and negative controls for an this compound experiment?
-
Answer:
-
Negative Control: A vehicle control is essential. This consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound, diluted in culture medium.[2] This accounts for any effects the solvent may have on the cells.
-
Positive Control (for pathway inhibition): To confirm that your experimental system can detect the inhibition of a specific pathway, you can use a known activator of that pathway. For example, when studying the JAK/STAT3 pathway, you can use a cytokine like Interleukin-6 (IL-6) to stimulate STAT3 phosphorylation.[9] You would then expect to see this compound treatment reduce this IL-6-induced phosphorylation.
-
Positive Control (for cytotoxicity): A known cytotoxic drug, such as 5-fluorouracil (5-FU) or paclitaxel, can be used as a positive control in cell viability assays to ensure the assay is performing as expected.[7]
-
-
Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colorectal Cancer | 24 | 1.79 ± 0.139 |
| 48 | 1.147 ± 0.056 | ||
| 72 | 0.603 ± 0.067 | ||
| 96 | 0.449 ± 0.021 | ||
| SW620 | Colorectal Cancer | 24 | 3.255 ± 0.479 |
| 48 | 2.333 ± 0.23 | ||
| 72 | 1.01 ± 0.079 | ||
| 96 | 0.834 ± 0.066 | ||
| SGC-7901 | Gastric Cancer | 24 | 5.473 |
| 48 | 2.906 | ||
| 72 | 2.47 | ||
| B16 | Melanoma | 24 | 1.83 |
| A375 | Melanoma | 24 | 5.77 |
Data compiled from multiple sources.[7][18][19] Values may vary based on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used in studies investigating this compound's effect on cancer cell proliferation.[7][8][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is based on methods described for assessing this compound-induced apoptosis.[7][18][20][21]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and gently vortex.
-
Analysis: Analyze the cells by flow cytometry within one hour.
3. Western Blot for PI3K/AKT and STAT3 Signaling
This protocol provides a general framework for analyzing key proteins in pathways modulated by this compound.[7][15][16][22]
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature for detecting phosphorylated proteins, or 5% non-fat dry milk in TBST for non-phosphorylated proteins.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: this compound's inhibitory effects on the PI3K/AKT and JAK/STAT3 signaling pathways.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses cell proliferation of renal cell carcinoma partially via inhibition of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RETRACTED: this compound Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells [mdpi.com]
- 20. This compound induces apoptosis in U-2OS cells through the endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ailanthone Treatment for Apoptosis Induction
Welcome to the technical support center for Ailanthone-induced apoptosis experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general timeframe for observing this compound-induced apoptosis?
A1: The optimal treatment time for inducing apoptosis with this compound can vary significantly depending on the cell line and the concentration of this compound used. Generally, studies have reported observing apoptotic effects within a 24 to 72-hour window.[1][2] For example, in SGC-7901 human gastric cancer cells, apoptosis was significantly increased after 48 hours of treatment.[3][4] In human promyelocytic leukemia HL-60 cells, apoptosis was also measured at 48 hours.[1] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal time point for your specific cell line and experimental goals.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cells.[5] This is typically done using a cell viability assay, such as MTT or CCK-8, after a set incubation time (e.g., 24 or 48 hours).[6][7] For instance, the IC50 values for this compound after 24 hours of treatment were 1.83 µM in B16 melanoma cells and 5.77 µM in A375 melanoma cells.[6] In another study, the IC50 values for HCT116 and SW620 colorectal cancer cells after 24 hours were 9.16 ± 0.93 µM and 18.42 ± 1.77 µmol/L, respectively.[7] Once the IC50 is determined, you can select a range of concentrations around this value for your apoptosis assays.
Q3: What are the key signaling pathways involved in this compound-induced apoptosis?
A3: this compound has been shown to induce apoptosis through multiple signaling pathways. The most commonly reported include:
-
The Mitochondria-Mediated (Intrinsic) Pathway: This involves the regulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases-9 and -3.[6]
-
The PI3K/Akt Signaling Pathway: this compound has been observed to suppress the activation of the PI3K/Akt pathway, which is a key regulator of cell survival.[6][7] Inhibition of this pathway can lead to the downstream activation of apoptotic processes.
-
Endoplasmic Reticulum (ER) Stress: In some cell types, this compound can induce apoptosis by triggering ER stress. This involves the upregulation of proteins like PERK, eIF2α, ATF4, and CHOP.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant increase in apoptosis observed after this compound treatment. | 1. Suboptimal this compound concentration: The concentration used may be too low to induce a significant apoptotic response in your cell line. 2. Inappropriate treatment duration: The incubation time may be too short for apoptosis to be initiated and detected. 3. Cell line resistance: The specific cell line may be resistant to this compound-induced apoptosis. | 1. Perform a dose-response curve: Determine the IC50 value for your cell line using a viability assay (e.g., MTT, CCK-8) to identify an effective concentration range.[10] 2. Conduct a time-course experiment: Treat cells for various durations (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction.[2] 3. Verify with a positive control: Use a known apoptosis-inducing agent to confirm that your assay is working correctly. Consider trying a different cell line if resistance is suspected. |
| High levels of cell death, but not clearly apoptotic (e.g., high PI/7-AAD staining in Annexin V negative cells). | 1. This compound concentration is too high: Very high concentrations can lead to necrosis rather than apoptosis. 2. Late-stage apoptosis: The majority of cells may have already progressed to late-stage apoptosis or secondary necrosis. | 1. Lower the this compound concentration: Use a concentration closer to the IC50 value or a range of lower concentrations. 2. Reduce the incubation time: Analyze cells at earlier time points to capture the early stages of apoptosis. |
| Inconsistent results between replicates. | 1. Uneven cell seeding: Variations in cell number per well can lead to inconsistent responses. 2. Pipetting errors: Inaccurate pipetting of this compound or assay reagents can introduce variability. 3. Reagent instability: The this compound stock solution may have degraded. | 1. Ensure a single-cell suspension: Gently triturate cells to break up clumps before seeding. 2. Calibrate pipettes: Regularly check and calibrate your pipettes for accuracy. 3. Prepare fresh this compound solutions: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| Western blot results for apoptotic markers are weak or absent. | 1. Suboptimal protein extraction: Inefficient lysis can lead to low protein yield. 2. Incorrect antibody concentration or incubation time: The antibody protocol may need optimization. 3. Timing of protein expression: The peak expression of the target protein may occur at a different time point. | 1. Use an appropriate lysis buffer: Ensure the lysis buffer is suitable for your target proteins and use protease/phosphatase inhibitors. 2. Titrate your antibodies: Perform a titration to find the optimal antibody concentration. 3. Perform a time-course Western blot: Analyze protein expression at different time points post-treatment to identify the peak expression window. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| B16 | Melanoma | 24 | 1.83 | [6] |
| A375 | Melanoma | 24 | 5.77 | [6] |
| U-2OS | Osteosarcoma | 24 | ~0.6 (optimal concentration) | [8] |
| HCT116 | Colorectal Cancer | 24 | 9.16 ± 0.93 | [7] |
| SW620 | Colorectal Cancer | 24 | 18.42 ± 1.77 | [7] |
| SGC-7901 | Gastric Cancer | 48 | ~2 | [3] |
| Huh7 | Hepatocellular Carcinoma | 48 | Not explicitly stated, but effects seen at 5-20 µM | [11] |
| HL-60 | Promyelocytic Leukemia | 48 | Effects seen at 5, 10, and 20 µM | [1] |
Table 2: Apoptosis Rates Induced by this compound in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Apoptosis Rate (%) | Reference |
| HL-60 | 5 | 48 | 42.02 ± 0.54 | [1] |
| HL-60 | 10 | 48 | 52.05 ± 2.27 | [1] |
| HL-60 | 20 | 48 | 59.69 ± 0.25 | [1] |
| SGC-7901 | 1 | 48 | 12.44 | [3] |
| SGC-7901 | 2 | 48 | Increased from 12.44% | [3] |
| SGC-7901 | 4 | 48 | 38.71 | [3] |
| MCF-7 | 8 µg/ml | 72 | 75.51 | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and culture for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10, and 20 µM) for the desired time (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
2. Apoptosis Detection by Annexin V-FITC/PI Staining
-
Seed cells in a 6-well plate at a density of 5x10⁵ cells/well and culture for 24 hours.[1]
-
Treat the cells with the desired concentrations of this compound for the optimized time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add 5 µl of Annexin V-FITC and 10 µl of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
3. Western Blot Analysis
-
After this compound treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 30 µg of protein from each sample by boiling with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. This compound induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 8. This compound induces apoptosis in U-2OS cells through the endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synentec.com [synentec.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ailanthone Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ailanthone resistance mechanisms in cancer cells.
FAQs: General Questions about this compound in Cancer Research
Q1: What is this compound and what is its primary mechanism of action as an anti-cancer agent?
This compound (AIL) is a natural quassinoid compound extracted from the plant Ailanthus altissima. Its anti-cancer activity stems from its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and promote autophagy.[1][2] this compound achieves this by modulating various cancer-associated molecules and signaling pathways.[1][2]
Q2: In which cancer types has this compound shown anti-tumor activity?
In vitro and in vivo studies have demonstrated the anti-tumor effects of this compound in a range of cancers, including melanoma, acute myeloid leukemia, bladder, lung, breast, gastric, and prostate cancer.[1][2]
Q3: How should this compound be stored for research purposes?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in a solvent like DMSO can be stored at -80°C for up to a year, but it is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles. For short-term storage of up to one month, stock solutions can be kept at -20°C.[3]
Q4: Are there known off-target effects of this compound that could influence experimental results?
While this compound shows promise as an anti-cancer agent, it's important to be aware of potential off-target effects. For instance, while it exhibits lower cytotoxicity to some normal cell lines compared to cancer cells, it can cause damage to certain tissues like the stomach.[2] Researchers should consider including appropriate normal cell lines as controls in their experiments to assess cytotoxicity. Some studies have also noted that certain cancer cell organoids are insensitive to this compound, which may be linked to high expression of proteins like PARP1.[4]
Troubleshooting Guides for Key Experiments
Cell Viability Assays (e.g., MTT, CCK-8)
Issue 1: High variability or inconsistent IC50 values for this compound.
-
Possible Cause 1: Sub-optimal cell density. Cell density can significantly impact the results of viability assays.
-
Solution: It is crucial to establish optimal assay parameters for each cell line.[5] Perform a preliminary experiment to determine the ideal cell seeding density that allows for logarithmic growth throughout the experiment's duration.
-
-
Possible Cause 2: Nutrient depletion in the culture medium. Long incubation times without a change of medium can lead to nutrient depletion, affecting cell metabolism and viability independently of the drug treatment.
-
Solution: For longer experiments, consider replacing the culture medium with fresh medium containing the appropriate concentration of this compound at regular intervals.[5]
-
-
Possible Cause 3: Interference of this compound with the assay reagent. Some compounds can directly interact with the tetrazolium salts (like MTT) or the final formazan product, leading to inaccurate readings.
-
Solution: Run a control experiment with this compound in cell-free medium to check for any direct reaction with the assay reagent.
-
-
Possible Cause 4: this compound stability. The stability of this compound in the culture medium over the course of the experiment could be a factor.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Issue 2: Background absorbance is higher than the absorbance of some test wells.
-
Possible Cause: This can occur if the background wells (medium + assay reagent only) have some contamination or if the formazan crystals are not fully dissolved, leading to light scattering.
-
Solution: Ensure that all solutions are sterile and that the formazan crystals are completely solubilized before reading the plate. Mix the plate thoroughly on an orbital shaker after adding the solubilization solution.
-
Western Blotting for Signaling Pathway Analysis
Issue 1: Weak or no signal for phosphorylated proteins (e.g., p-AKT, p-STAT3) after this compound treatment.
-
Possible Cause 1: Suboptimal antibody dilution. Every antibody has an optimal concentration for western blotting.
-
Solution: Optimize the primary and secondary antibody concentrations. A dot blot can be a quick way to determine the best dilutions.[6]
-
-
Possible Cause 2: Inappropriate lysis buffer or sample preparation. The phosphorylation state of proteins is transient and can be lost if samples are not handled correctly.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Possible Cause 3: Insufficient protein loading. Low abundance of the target protein can lead to a weak signal.
-
Solution: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For detecting modified proteins in tissue extracts, you may need to load up to 100 µg.[7]
-
-
Possible Cause 4: Incorrect blocking buffer. The choice of blocking buffer can significantly impact the signal-to-noise ratio.
-
Solution: While 5% non-fat dry milk is common, some phospho-antibodies work better with 5% Bovine Serum Albumin (BSA) in TBST.[8] Check the antibody datasheet for recommendations.
-
Issue 2: High background on the western blot membrane.
-
Possible Cause 1: Insufficient blocking.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Adding 0.05% Tween 20 to the blocking buffer can also help.[9]
-
-
Possible Cause 2: Antibody concentration is too high.
-
Solution: Reduce the concentration of the primary and/or secondary antibody.[9]
-
-
Possible Cause 3: Inadequate washing.
-
Solution: Increase the number and duration of washes after antibody incubations. Use a sufficient volume of wash buffer.[6]
-
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
Issue 1: High percentage of necrotic cells (Annexin V positive, PI positive) even in the control group.
-
Possible Cause 1: Harsh cell handling. Over-trypsinization or excessive centrifugation can damage cell membranes, leading to PI uptake.
-
Solution: Be gentle during cell harvesting. Use a minimal concentration of trypsin and inactivate it promptly. Centrifuge at low speeds (e.g., 670 x g for 5 minutes).[4]
-
-
Possible Cause 2: Over-confluent cell culture. Cells in an over-confluent culture may start to die due to lack of nutrients and space.
-
Solution: Seed control cells at a lower density to avoid cell death due to over-confluency.[10]
-
Issue 2: Difficulty in distinguishing between apoptotic and necrotic populations (poor separation in the dot plot).
-
Possible Cause: Incorrect compensation settings. Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PE for PI) can lead to false positives if not properly compensated.
-
Solution: Use single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up the correct compensation on the flow cytometer.[10]
-
-
Possible Cause: Inappropriate gating strategy.
P-glycoprotein (P-gp) Efflux Assays
Issue 1: No significant increase in intracellular accumulation of a P-gp substrate (e.g., Rhodamine 123) in resistant cells after this compound treatment.
-
Possible Cause 1: this compound concentration is too low. The inhibitory effect of this compound on P-gp is dose-dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for P-gp inhibition in your specific cell line.
-
-
Possible Cause 2: The resistance in the cell line is not primarily mediated by P-gp. Cancer cells can develop multidrug resistance through various mechanisms.
-
Solution: Confirm the overexpression of P-gp in your resistant cell line by Western blot or qPCR.
-
-
Possible Cause 3: Suboptimal assay conditions for the P-gp substrate.
-
Solution: Optimize the concentration and incubation time for the P-gp substrate (e.g., Rhodamine 123). Optimal non-cytotoxic concentrations for Rhodamine 123 are typically in the range of 50-200 ng/ml.[13]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| HCT116 | Colorectal Cancer | 1.79 ± 0.139 | 24 | [14] |
| HCT116 | Colorectal Cancer | 1.147 ± 0.056 | 48 | [14] |
| HCT116 | Colorectal Cancer | 0.603 ± 0.067 | 72 | [14] |
| HCT116 | Colorectal Cancer | 0.449 ± 0.021 | 96 | [14] |
| SW620 | Colorectal Cancer | 9.16 ± 0.93 | 24 | [8] |
| SGC-7901 | Gastric Cancer | Not specified, but lower than taxol | 24 | [2] |
| SGC-7901 | Gastric Cancer | 2.906 | 48 | [14] |
| B16 | Melanoma | 1.83 | 24 | [15] |
| A375 | Melanoma | 5.77 | 24 | [15] |
| MDA-MB-231 | Breast Cancer | 9.8 | 48 | [1] |
| AR-FL | Prostate Cancer | 0.069 | Not specified | [3] |
| AR-Vs | Prostate Cancer | 0.309 | Not specified | [3] |
Table 2: Effect of this compound on Protein Expression and Apoptosis
| Cell Line | Protein/Process | Effect of this compound Treatment | Reference |
| MDA-MB-231 | Cyclin D1 | Downregulation | [1] |
| MDA-MB-231 | p53, p21 | Upregulation | [1] |
| A549 | Cyclin D1 | Decreased expression | [2] |
| A549 | Cleaved Caspase-3, -9 | Increased expression | [2] |
| AML cells | Cleaved Caspase-7, -3, -9 | Increased levels | [2] |
| MCF-7 | Apoptosis Rate | Increased to 75.51% at 8.0 µg/ml | [1] |
| MCF-7 | Bax, Caspase-3 | Upregulation | [2] |
| MCF-7 | Bcl-2 | Downregulation | [2] |
| HCT116, SW620 | Bax | Increased expression | [16] |
| HCT116, SW620 | Bcl-2 | Decreased expression | [16] |
| Cal-27, TCA8113 | p-PI3K, p-AKT | Downregulation | [16] |
| Bladder Cancer Cells | Nrf2, YAP | Downregulation | [17] |
Detailed Experimental Protocols
Western Blot for PI3K/AKT Pathway
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT (Ser473), and AKT overnight at 4°C with gentle shaking.[16] Refer to the antibody datasheet for recommended dilutions.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[4]
-
Wash the cells twice with cold PBS by centrifuging at a low speed.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.[10]
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the gated population for FITC and PI fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound increases oxidative stress in CDDP-resistant ovarian and bladder cancer cells by inhibiting of Nrf2 and YAP expression through a post-translational mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ailanthone Clinical Application
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the clinical application of Ailanthone.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Question: My this compound is not dissolving properly in aqueous buffers for my in vitro experiments. What can I do?
Answer: this compound is known for its poor water solubility, which can pose a significant challenge for experimental setup. Here are a few troubleshooting steps:
-
Co-solvents: Consider using a small percentage of an organic co-solvent such as DMSO or ethanol to first dissolve the this compound. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to keep the final co-solvent concentration low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies may be necessary to improve solubility and bioavailability. These can include:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[1][2][3]
-
Nanocrystal Technology: Reducing the particle size to the nanometer scale increases the surface area, thereby improving solubility and dissolution.[1][2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[1][2]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[1][2][4]
-
-
pH Adjustment: While this compound's solubility is not strongly pH-dependent, slight adjustments to the buffer pH may offer marginal improvements. However, this must be compatible with your experimental system.
Issue 2: Low Bioavailability in Animal Models
Question: I am observing low plasma concentrations and limited efficacy of this compound in my in vivo experiments. How can I address this?
Answer: Low oral bioavailability is a significant hurdle for the clinical translation of this compound.[5] This is often linked to its poor solubility and rapid metabolism. Here are some suggestions:
-
Route of Administration: If oral administration yields poor results, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase systemic exposure.
-
Advanced Drug Delivery Systems: Employing the formulation strategies mentioned in Issue 1 (e.g., solid dispersions, nanoparticles, liposomes) can significantly enhance oral bioavailability.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct pilot PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This data will help in optimizing the dosing regimen (dose and frequency).
-
Combination Therapy: Investigate combining this compound with other agents that might enhance its absorption or inhibit its metabolic degradation.
Issue 3: Off-Target Effects and Toxicity
Question: I am observing toxicity in my cell cultures or animal models at effective concentrations of this compound. What are the known toxicities and how can I mitigate them?
Answer: While showing promise as an anti-cancer agent, this compound has demonstrated toxicity.[5][6]
-
Known Toxicities: Preclinical studies in mice have reported that this compound can cause steatohepatitis, splenomegaly, gastrointestinal mucosal damage, and reproductive system abnormalities at higher doses.[7] The mean lethal dose (LD50) in mice was determined to be 27.3 mg/kg.[7][8] The primary causes of death were identified as gastrointestinal hemorrhage and liver steatosis.[6]
-
Dose-Response Studies: It is critical to perform careful dose-response studies to determine the therapeutic window of this compound in your specific model. Start with a broad range of concentrations to identify the optimal balance between efficacy and toxicity.
-
Selective Targeting: Consider encapsulating this compound in targeted drug delivery systems (e.g., antibody-drug conjugates or ligand-targeted nanoparticles) to increase its concentration at the tumor site while minimizing exposure to healthy tissues.
-
Monitor Vital Organs: In in vivo studies, closely monitor indicators of liver and kidney function (e.g., serum ALT, AST levels) and perform histopathological analysis of major organs at the end of the study.[7][9]
-
Fractionated Dosing: Instead of a single high dose, administering this compound in smaller, more frequent doses might maintain therapeutic levels while reducing peak concentration-related toxicity.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a multi-targeting agent that exerts its anti-tumor effects through various mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest.[5][10] It has been shown to modulate several key signaling pathways involved in cancer progression.
2. Which signaling pathways are modulated by this compound?
This compound has been reported to inhibit several critical signaling pathways in cancer cells, including:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway is a key mechanism by which this compound suppresses cancer cell proliferation and survival.[6][11]
-
JAK/STAT3 Pathway: this compound can suppress the activation of the JAK/STAT3 pathway, which is crucial for tumor cell proliferation, survival, and differentiation.[10][12]
-
AMPK/mTOR Pathway: this compound has been shown to inhibit this pathway, which is involved in cellular energy homeostasis and protein synthesis.[5]
3. What are the reported IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes some of the reported values.
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| HCT116 | Colorectal Cancer | 1.147 ± 0.056 |
| SW620 | Colorectal Cancer | 2.333 ± 0.23 |
| Huh7 | Hepatocellular Carcinoma | 0.399 ± 0.015 |
Data compiled from multiple sources.[10][13]
4. Are there any known combination therapies with this compound?
Research into combination therapies involving this compound is ongoing. Its multi-target nature suggests potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies. For instance, its ability to induce DNA damage suggests potential synergy with DNA repair inhibitors.[9]
5. What is the preclinical safety profile of this compound?
Preclinical studies have indicated that this compound has a narrow therapeutic index. While it shows significant anti-tumor activity, it can also cause toxicity, particularly to the liver, spleen, and gastrointestinal tract.[6][7] The no-adverse-effect level (NOAEL) in a 28-day subacute toxicity study in mice was determined to be 2.5 mg/kg.[7]
Experimental Protocols
MTT Assay for Cell Proliferation
This protocol is a generalized method for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of co-solvent as the highest this compound concentration).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Transwell Assay for Cell Migration and Invasion
This protocol provides a general framework for evaluating the effect of this compound on cell migration and invasion.
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.
-
Chamber Setup: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours, depending on the cell type.
-
Cell Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.[14]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
This is a generalized protocol to assess this compound's effect on apoptosis and the cell cycle.
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
For Apoptosis (Annexin V/PI Staining):
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
For Cell Cycle Analysis (PI Staining):
Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: this compound suppresses the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. asianjpr.com [asianjpr.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. This compound: A multi-targeting Quassinoid from Ailanthus altissima for broad-spectrum cancer therapy - a comprehensive review of mechanisms, pharmacokinetics, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology and toxicokinetic evaluation of this compound, a natural product against castration-resistant prostate cancer, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ailanthone Efficacy with Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the synergistic effects of Ailanthone in combination with other therapies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapies?
A1: this compound, a natural quassinoid compound, exhibits broad-spectrum anti-cancer activity by targeting multiple cellular pathways, including inducing apoptosis, triggering DNA damage, and arresting the cell cycle.[1][2][3] However, its clinical potential can be limited by factors such as bioavailability and potential for drug resistance.[2] Combination therapies aim to enhance this compound's efficacy by:
-
Overcoming Resistance: this compound can sensitize cancer cells to other chemotherapeutic agents, such as cisplatin, particularly in resistant cell lines.[1]
-
Synergistic Effects: Combining this compound with other targeted drugs, like PARP inhibitors, can lead to synthetic lethality in cancer cells by simultaneously targeting different DNA repair pathways.[4][5]
-
Modulating the Tumor Microenvironment: this compound can enhance the efficacy of immunotherapies, such as anti-PD-L1, by reducing the infiltration of regulatory T-cells (Tregs).[6]
Q2: Which therapeutic agents have shown synergy with this compound?
A2: Preclinical studies have demonstrated synergistic or enhanced anti-tumor effects of this compound when combined with:
-
PARP Inhibitors (e.g., Olaparib): In gastric cancer, particularly in strains insensitive to this compound alone due to high PARP1 expression.[4][5]
-
Immune Checkpoint Inhibitors (e.g., anti-PD-L1 antibodies): In melanoma, where this compound can reduce Treg infiltration and inhibit the c-Jun/PD-L1 axis.[6]
-
Platinum-Based Chemotherapy (e.g., Cisplatin): In non-small cell lung cancer (NSCLC) and cisplatin-resistant bladder cancer cells.[1][7]
Q3: What are the key signaling pathways modulated by this compound in combination therapies?
A3: this compound's synergistic effects are often attributed to its ability to modulate multiple signaling pathways, including:
-
DNA Damage and Repair Pathways: this compound can suppress BRCA1, leading to homologous recombination deficiency, which synergizes with PARP inhibitors that block the base excision repair pathway.[4][5]
-
PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell growth and survival, and this compound has been shown to inhibit its activation in colorectal and non-small cell lung cancer.[7][8]
-
c-Jun/PD-L1 Axis: In melanoma, this compound acts as a c-Jun inhibitor, leading to reduced PD-L1 expression and a more favorable tumor microenvironment for immunotherapy.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays (e.g., MTT, CCK8) when testing this compound combinations. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Precipitation of this compound or the combination drug at higher concentrations.4. Interaction of the drug with assay reagents. | 1. Ensure a single-cell suspension and uniform seeding. Use a multichannel pipette for consistency.2. Mix the plate gently by tapping after adding drugs.3. Check the solubility of each compound in your culture medium. Consider using a lower concentration of DMSO or a different solvent.4. Run a control with media, drugs, and assay reagent (without cells) to check for direct reactions. |
| No synergistic effect observed with this compound and a PARP inhibitor in gastric cancer cells. | 1. The cancer cell line may not have high PARP1 expression.2. The drug concentrations used are not in the synergistic range.3. The duration of the treatment is not optimal. | 1. Verify PARP1 expression levels in your cell line using Western blot or qPCR. The synergistic effect is more pronounced in PARP1-high cells.[4][5]2. Perform a dose-matrix experiment with varying concentrations of both drugs to identify the synergistic range. Use software like SynergyFinder to calculate synergy scores.[4]3. Test different time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Unexpected toxicity in in-vivo animal models with this compound combination therapy. | 1. The combined toxicity of the two agents is higher than their individual toxicities.2. The vehicle used for drug administration has toxic effects.3. The animal strain is particularly sensitive to one of the drugs. | 1. Conduct a dose-escalation study for the combination therapy to determine the maximum tolerated dose (MTD).2. Run a control group with only the vehicle to assess its toxicity.3. Consult literature for known sensitivities of the chosen animal strain. Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).[6] |
| Difficulty in detecting changes in Treg populations in the tumor microenvironment after this compound and anti-PD-L1 treatment. | 1. Poor tumor infiltration by immune cells.2. Incorrect gating strategy in flow cytometry analysis.3. Insufficient dissociation of the tumor into a single-cell suspension. | 1. Ensure the use of an appropriate animal model with a competent immune system (e.g., C57BL/6 mice for B16-F10 melanoma model).[6]2. Use a well-defined panel of antibodies (e.g., CD4, CD25, FoxP3) and establish a clear gating strategy based on control samples.3. Optimize the enzymatic and mechanical dissociation protocol to maximize cell viability and yield. |
Data Presentation
Table 1: Synergistic Effect of this compound and Olaparib on Gastric Cancer Organoids
| Cell Line | Treatment | Cell Viability (%) | Synergy Score (ZIP model) |
| GC4 Organoids | Control | 100 | - |
| This compound | ~60 | - | |
| Olaparib | ~80 | - | |
| This compound + Olaparib | ~20 | >10 (Significant Synergy)[4] | |
| GC6 Organoids | Control | 100 | - |
| This compound | ~75 | - | |
| Olaparib | ~90 | - | |
| This compound + Olaparib | ~30 | >10 (Significant Synergy)[4] | |
| Data are approximated from graphical representations in the source material for illustrative purposes.[4] |
Table 2: In-vivo Efficacy of this compound and Anti-PD-L1 in a Melanoma Mouse Model
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) | Treg Population (% of CD4+ T-cells) |
| Control | ~1500 | ~1.2 | High |
| This compound | ~800 | ~0.7 | Moderately Reduced |
| Anti-PD-L1 mAb | ~900 | ~0.8 | Slightly Reduced |
| This compound + Anti-PD-L1 mAb | ~300 | ~0.2 | Significantly Reduced |
| Data are illustrative and based on trends reported in the source material.[6] |
Experimental Protocols
1. Protocol: Cell Viability Assessment using CCK8 Assay
-
Objective: To determine the synergistic cytotoxic effect of this compound and a combination drug on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., gastric cancer cell lines GC4, GC6) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug (e.g., Olaparib) in culture medium.
-
Treat the cells with this compound alone, the combination drug alone, or a combination of both at various concentrations. Include a vehicle-only control group.
-
Incubate the plate for a specified period (e.g., 72 hours).[4]
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Analyze the data using software like SynergyFinder to determine synergy scores.[4]
-
2. Protocol: Western Blot for DNA Repair Pathway Proteins
-
Objective: To analyze the expression of proteins involved in DNA repair pathways (e.g., BRCA1, RAD51, XRCC1) following treatment with this compound and a combination drug.
-
Methodology:
-
Culture and treat cancer cells with this compound, a combination drug (e.g., Olaparib), or both for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., BRCA1, RAD51, XRCC1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
3. Protocol: In-vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a combination therapy (e.g., anti-PD-L1) in a xenograft or syngeneic mouse model.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., B16-F10 melanoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).[6]
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups: Vehicle control, this compound alone, combination drug alone, and this compound + combination drug.
-
Administer the treatments according to the predetermined schedule and dosage (e.g., this compound via oral gavage, anti-PD-L1 via intraperitoneal injection).[6]
-
Monitor tumor volume using calipers and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).
-
Visualizations
Caption: Synergistic mechanism of this compound and PARP inhibitors in gastric cancer.
Caption: this compound enhances anti-PD-L1 therapy in melanoma.
Caption: General workflow for testing this compound combination therapies.
References
- 1. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A multi-targeting Quassinoid from Ailanthus altissima for broad-spectrum cancer therapy - a comprehensive review of mechanisms, pharmacokinetics, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A novel potential drug for treating human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synergizes with PARP1 inhibitor in tumour growth inhibition through crosstalk of DNA repair pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergizes with PARP1 inhibitor in tumour growth inhibition through crosstalk of DNA repair pathways in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The traditional chinese medicine monomer this compound improves the therapeutic efficacy of anti-PD-L1 in melanoma cells by targeting c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
Validation & Comparative
Ailanthone and 5-Fluorouracil: A Comparative Analysis of Cytotoxicity in Colorectal Cancer Cells
Ailanthone, a natural quassinoid, demonstrates comparable and, in some instances, superior cytotoxic effects to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in colorectal cancer (CRC) cell lines. This guide provides a detailed comparison of their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate, supported by experimental data and protocols for researchers in oncology and drug development.
Executive Summary
Colorectal cancer remains a significant global health challenge, with 5-Fluorouracil (5-FU) serving as a cornerstone of its chemotherapy for decades. However, the issues of drug resistance and toxicity necessitate the exploration of novel therapeutic agents. This compound, a natural compound extracted from Ailanthus altissima, has emerged as a promising candidate with potent anti-cancer properties. This guide synthesizes the available preclinical data comparing the in vitro efficacy of this compound and 5-FU against colorectal cancer cells, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest. The evidence suggests that this compound warrants further investigation as a potential alternative or adjunct therapy in the management of colorectal cancer.
Comparative Cytotoxicity
Studies directly comparing this compound and 5-FU have revealed their dose- and time-dependent cytotoxic effects on various colorectal cancer cell lines, including HCT116 and SW620. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, indicate that this compound's efficacy is comparable to that of 5-FU.
| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | 96h IC50 (µM) |
| HCT116 | This compound | - | - | - | - |
| 5-FU | 4.511 ± 0.572 | 1.691 ± 0.355 | 0.576 ± 0.045 | 0.358 ± 0.011 | |
| SW620 | This compound | 3.255 ± 0.479 | 2.333 ± 0.23 | 1.01 ± 0.079 | 0.834 ± 0.066 |
| 5-FU | 5.666 ± 0.259 | 4.96 ± 0.61 | 3.304 ± 1.059 | 1.065 ± 0.144 |
Table 1: Comparative IC50 values of this compound and 5-FU in HCT116 and SW620 colorectal cancer cell lines. Data is presented as mean ± standard deviation. A study found that the antitumor effect of this compound on CRC cells was similar to that of 5-FU when comparing their IC50 values[1].
Notably, this compound has been shown to exert more significant cytotoxic effects on tumor cells compared to normal intestinal epithelial cells, suggesting a degree of cancer cell selectivity[1].
Mechanism of Action and Signaling Pathways
This compound and 5-FU exhibit distinct mechanisms of action, targeting different cellular pathways to induce cancer cell death.
This compound: A Multi-Targeted Approach
This compound's anti-cancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. Key pathways affected by this compound include:
-
PI3K/AKT Pathway: this compound has been shown to inhibit the activation of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival. It achieves this by reducing the phosphorylation of AKT protein[2][3][4].
-
JAK/STAT3 Pathway: this compound also suppresses the JAK/STAT3 signaling pathway, which is frequently overactivated in colorectal cancer and plays a crucial role in tumor progression and metastasis[5].
By targeting these pathways, this compound induces apoptosis and causes cell cycle arrest, primarily at the G2/M phase[2][3].
Figure 1: this compound's inhibitory action on PI3K/AKT and JAK/STAT3 pathways.
5-Fluorouracil: A Classic Antimetabolite
5-FU is a pyrimidine analog that primarily exerts its cytotoxic effects by:
-
Inhibition of Thymidylate Synthase (TS): 5-FU's active metabolite, FdUMP, forms a stable complex with TS, blocking the synthesis of thymidylate, an essential precursor for DNA replication. This leads to "thymineless death" in rapidly dividing cancer cells[6].
-
Incorporation into RNA and DNA: Metabolites of 5-FU can be incorporated into RNA and DNA, leading to disruption of RNA processing and DNA damage[6][7].
-
Activation of the p53 Pathway: 5-FU treatment can activate the p53 tumor suppressor pathway, which in turn can upregulate pro-apoptotic proteins like Fas, sensitizing cancer cells to apoptosis[7][8].
Figure 2: 5-Fluorouracil's mechanisms of action in colorectal cancer cells.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound and 5-FU.
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5x10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of this compound and 5-FU in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound and 5-FU.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or 5-FU for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution following treatment with this compound or 5-FU.
-
Cell Treatment: Treat cells with the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 3: General experimental workflow for comparing cytotoxic agents.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent cytotoxic agent against colorectal cancer cells, with an efficacy profile comparable to the established chemotherapeutic drug 5-FU. Its distinct, multi-targeted mechanism of action, particularly its inhibition of the PI3K/AKT and JAK/STAT3 pathways, presents a compelling rationale for its further development. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapies, and investigate its safety and pharmacokinetic profiles. This compound holds significant promise as a novel therapeutic strategy in the fight against colorectal cancer.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Apoptosis Assay by Annexin V [bio-protocol.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
A Comparative Analysis of Ailanthone and Other Quassinoids in Oncology Research
Ailanthone, a potent quassinoid derived from the Ailanthus altissima tree, has demonstrated significant anticancer properties, positioning it as a compound of high interest in oncological research. This guide provides a comparative overview of this compound's anticancer activity against other prominent quassinoids—bruceantin, glaucarubinone, and chaparrinone—supported by experimental data from in vitro and in vivo studies. The focus is on their mechanisms of action, particularly their impact on key signaling pathways, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
In Vitro Anticancer Activity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other selected quassinoids across a range of cancer cell lines, providing a direct comparison of their cytotoxic effects.
Table 1: IC50 Values (µM) of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 0.603 (72h) | [1] |
| SW620 | Colorectal Cancer | 1.01 (72h) | [1] |
| SGC-7901 | Gastric Cancer | 2.906 (48h) | [2] |
| MDA-MB-231 | Breast Cancer | 9.8 (48h) | [3] |
| Cal-27 | Tongue Squamous Cell Carcinoma | 0.8408 (24h) | [4] |
| TCA8113 | Tongue Squamous Cell Carcinoma | 0.7884 (24h) | [4] |
| Huh7 | Hepatocellular Carcinoma | Not explicitly stated, but showed potent activity | [5] |
Table 2: IC50 Values of Bruceantin, Glaucarubinone, and Other Quassinoids in Various Cancer Cell Lines
| Quassinoid | Cancer Cell Line | Cancer Type | IC50 | Reference |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM | [6] |
| Bruceantin | U266 | Multiple Myeloma | 49 nM | [6] |
| Bruceantin | H929 | Multiple Myeloma | 115 nM | [6] |
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [7] |
| Bruceine A | MCF-7 | Breast Cancer | 0.182 ± 0.048 µM (72h) | [8] |
| Bruceine A | MDA-MB-231 | Breast Cancer | 0.228 ± 0.020 µM (72h) | [8] |
| Glaucarubinone | PANC-1 | Pancreatic Cancer | 300 nM | [9] |
| Glaucarubinone | MiaPaCa-2 | Pancreatic Cancer | 58 nM | [9] |
| Glaucarubinone | PAN02 | Pancreatic Cancer | 960 nM | [9] |
| Glaucarubinone | MDA-MB-231 | Breast Cancer | 117.81 µg/mL (Methanol Extract) | [10] |
In Vivo Anticancer Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of anticancer compounds in a whole-organism context. The following table summarizes the findings from key in vivo studies for this compound and bruceantin.
Table 3: Summary of In Vivo Anticancer Activity
| Compound | Cancer Model | Dosage and Administration | Key Findings | Reference |
| This compound | Hepatocellular Carcinoma (Huh7 xenograft) | Not specified | Inhibited tumor growth and angiogenesis. | [11] |
| This compound | Non-small Cell Lung Cancer | Not specified | Suppressed tumor growth. | [11] |
| This compound | Castration-resistant Prostate Cancer | Not specified | Showed potent in vivo activity. | [11] |
| Bruceantin | Multiple Myeloma (RPMI 8226 xenograft) | 1.25-12 mg/kg, i.p., every 3 days for 40 days | Induced regression in early and advanced tumors. | [6][12] |
| Bruceine A | Pancreatic Cancer (Xenograft) | 1, 2, and 4 mg/kg | Dose-dependently reduced tumor volume and weight. | [8] |
| Glaucarubinone | Pancreatic Cancer (PANC-1 & MiaPaCa-2 xenografts) | Not specified | Reduced tumor growth. Synergistic effect with gemcitabine. | [9][13] |
Mechanisms of Action: Targeting Key Signaling Pathways
This compound and other quassinoids exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound: A Multi-Targeting Agent
This compound has been shown to interfere with multiple signaling cascades, primarily the PI3K/Akt and STAT3 pathways, which are often dysregulated in cancer.
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been observed to inhibit the phosphorylation of key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in various cancer cells, including colorectal and tongue squamous cell carcinoma.[14]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation, survival, and invasion. This compound has been demonstrated to suppress the activity of colon cancer cells by inhibiting the JAK/STAT3 signaling pathway.[1]
Bruceantin and Glaucarubinone: Other Mechanistic Insights
-
Bruceantin: This quassinoid has been shown to induce apoptosis through the caspase and mitochondrial pathways.[12][15] It also down-regulates the expression of c-MYC, a proto-oncogene implicated in many human cancers.[12]
-
Glaucarubinone: Studies have indicated that glaucarubinone can inhibit cancer cell migration and invasion.[16] It has also been found to down-regulate P21-activated kinases (PAKs), which are key regulators of cancer progression.[9][13]
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to comparative drug efficacy studies. Below are detailed methodologies for key assays cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quassinoids (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathway components.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound exhibits broad-spectrum anticancer activity against a variety of cancer types, often with IC50 values in the low micromolar to nanomolar range. Its multi-targeting mechanism, particularly the inhibition of the PI3K/Akt and STAT3 signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. When compared to other quassinoids like bruceantin and glaucarubinone, this compound demonstrates comparable or, in some cases, superior potency. The synergistic potential of these quassinoids with existing chemotherapeutic agents also warrants further exploration. The data and protocols presented in this guide aim to provide a solid foundation for researchers to design and conduct further studies to unlock the full therapeutic potential of these natural compounds in the fight against cancer.
References
- 1. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glaucarubinone and gemcitabine synergistically reduce pancreatic cancer growth via down-regulation of P21-activated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]
- 11. Anticancer properties and mechanism of action of the quassinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaucarubinone and gemcitabine synergistically reduce pancreatic cancer growth via down-regulation of P21-activated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 15. Anticancer Activity of Natural Compounds from Plant and Marine Environment [mdpi.com]
- 16. mdpi.com [mdpi.com]
Ailanthone: A Comparative Guide to Molecular Docking and Target Validation
Ailanthone, a natural quassinoid compound extracted from the bark of Ailanthus altissima, has garnered significant attention within the scientific community for its potent anti-tumor properties.[1][2] This guide provides a comprehensive comparison of its performance, supported by molecular docking simulations and experimental validation data, to objectively assess its therapeutic potential for researchers, scientists, and drug development professionals. This compound has demonstrated efficacy across a range of cancer cell lines, including colorectal, bladder, breast, lung, gastric, and prostate cancer.[1][3]
Molecular Docking Studies: Predicting this compound's Targets
Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a larger molecule (protein target).[4] Studies have employed this method to identify the likely protein targets of this compound, revealing strong interactions with key proteins involved in cancer progression.
The process for these simulations typically involves obtaining the 3D structure of this compound from a database like PubChem and preparing it using software such as Chem3D.[2][5] The protein target structures are also prepared, and docking is performed using tools like AutoDock Vina to calculate the binding energy, which indicates the strength of the interaction.[2][5][6]
Table 1: Predicted Binding Affinities of this compound to Key Cancer-Related Proteins
| Target Protein | Pathway | Predicted Binding Energy (kcal/mol) | Cancer Type | Reference |
|---|---|---|---|---|
| PI3K | PI3K/AKT | -8.6 | Colorectal | [2] |
| AKT | PI3K/AKT | -7.5 | Colorectal | [2] |
| EGFR | Growth Factor Signaling | -9.2 | Ulcerative Colitis* | [6] |
| Wnt | Wnt Signaling | -8.5 | Ulcerative Colitis* | [6] |
| IL-1R | Inflammation | -8.7 | Ulcerative Colitis* | [6] |
| TLR | Inflammation | -8.0 | Ulcerative Colitis* | [6] |
Note: While these targets were screened in the context of ulcerative colitis, they are also highly relevant in oncology.
The docking results consistently highlight the PI3K/AKT pathway as a primary target for this compound.[2][5] The negative binding energies indicate a strong and stable interaction between this compound and these key signaling proteins.[2]
Target Validation: Experimental Corroboration
Following computational predictions, experimental validation is crucial to confirm the biological activity of this compound and its effect on the identified targets. In vitro and in vivo studies have consistently validated the anti-cancer effects predicted by molecular docking.
In Vitro Efficacy Across Cancer Cell Lines
This compound has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of various cancer cells.[1] It effectively induces cell cycle arrest and apoptosis (programmed cell death) while impeding cell migration and invasion, which are critical processes in metastasis.[5]
Table 2: Comparative IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal Cancer | 9.16 ± 0.93 | 24 h | [5] |
| SW620 | Colorectal Cancer | 18.42 ± 1.77 | 24 h | [5] |
| 5637 | Bladder Cancer | Significant inhibition at 0.2 & 0.4 µM | N/A | [7] |
| T24 | Bladder Cancer | Significant inhibition at 0.2 & 0.4 µM | N/A | [7] |
| MCF-7 | Breast Cancer | Dose-dependent inhibition (0.5-8.0 µg/ml) | 24, 48, 72 h | [1][8] |
| SGC-7901 | Gastric Cancer | Lower than Taxol | 24 h |[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Immunofluorescence staining has further confirmed these findings, showing that this compound significantly inhibits the phosphorylation of AKT, a key event in the activation of the PI3K/AKT pathway.[5] This inhibition disrupts downstream signaling, leading to reduced cell proliferation and survival.[5]
Comparison with Conventional Chemotherapeutic Agents
Studies have benchmarked this compound's performance against established chemotherapy drugs, revealing comparable or superior efficacy in certain contexts.
Table 3: Performance Comparison of this compound vs. Alternative Drugs
| Alternative Drug | Cancer Type | Comparative Finding | Reference |
|---|---|---|---|
| Cisplatin | Bladder Cancer | This compound was more effective in inhibiting the growth of 253J B-V and 253J cell lines. | [1] |
| Cisplatin | Non-Small Cell Lung Cancer | This compound demonstrated greater growth inhibition ability. | [1] |
| Taxol | Gastric Cancer | this compound exhibited a significantly lower IC50 value in SGC-7901 cells at 24 hours. |[1] |
These comparisons suggest that this compound may offer a potent alternative or complementary therapeutic strategy, particularly in cases of resistance to conventional drugs.[1]
Affected Signaling Pathways
The anti-tumor effects of this compound are primarily attributed to its modulation of critical signaling pathways that regulate cell growth, survival, and metastasis.
The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][9] Molecular docking and subsequent experimental validation have confirmed that this compound directly targets and inhibits key components of this pathway, such as PI3K and AKT.[2][5] By suppressing AKT phosphorylation, this compound effectively deactivates this pro-survival pathway, leading to cell cycle arrest and apoptosis.[5]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
The JAK/STAT3 Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[3][7] this compound has been shown to significantly inhibit the activation of the JAK/STAT3 pathway in colorectal and bladder cancer cells.[7][10] It achieves this by reducing the expression of both JAK and STAT3 proteins, thereby blocking the downstream signaling that promotes cancer progression.[3][10]
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Protocols
The validation of this compound's targets and efficacy relies on a series of well-established experimental methodologies.
Caption: General workflow for this compound target identification and validation.
Molecular Docking Protocol
-
Ligand and Protein Preparation: The 2D structure of this compound is obtained from the PubChem database and converted to a 3D structure. The crystal structures of target proteins are retrieved from the Protein Data Bank (PDB). Water molecules and native ligands are removed, and polar hydrogens are added.
-
Docking Simulation: Software like AutoDock Vina is used to perform the docking. The prepared this compound molecule is placed in the defined binding site of the target protein, and various conformations are sampled.
-
Analysis: The results are analyzed based on the binding energy (kcal/mol) and the interaction patterns (e.g., hydrogen bonds) between this compound and the amino acid residues of the target protein. A lower binding energy signifies a more favorable and stable interaction.[2]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Quantification: The formazan is dissolved, and the absorbance is measured using a microplate reader. The cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound for a designated time.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).
-
Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[5][11]
Transwell Migration and Invasion Assay
-
Setup: Cells are seeded in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays). The lower chamber contains a chemoattractant.
-
Treatment: this compound is added to the upper chamber with the cells.
-
Incubation: The plate is incubated to allow cells to migrate or invade through the membrane.
-
Quantification: Non-migrated cells are removed from the top of the insert. The cells that have migrated to the bottom surface are fixed, stained, and counted under a microscope.[5]
Western Blot and Immunofluorescence
These techniques are used to measure the levels and phosphorylation status of specific proteins within the targeted signaling pathways. After treatment with this compound, cell lysates are prepared for Western blotting to quantify protein levels, or whole cells are fixed and stained with fluorescent antibodies for immunofluorescence to visualize protein localization and phosphorylation.[1][5] A decrease in phosphorylated AKT (p-AKT) or total STAT3 levels after this compound treatment would confirm target engagement.[3][5]
References
- 1. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ailanthone: A Potential Alternative to Standard Chemotherapy? A Comparative Analysis
For Immediate Release
[City, State] – Ailanthone, a natural quassinoid compound extracted from the Ailanthus altissima plant, is demonstrating significant anticancer properties that rival or, in some cases, exceed the efficacy of conventional chemotherapy drugs in preclinical studies. This comparative guide synthesizes the available experimental data on this compound's performance against standard chemotherapeutics, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.
This compound has been shown to inhibit the proliferation of a wide range of cancer cells, including those of the lung, breast, colon, and stomach.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell growth and survival.[1][4][5]
Head-to-Head: this compound vs. Standard Chemotherapy
The following tables summarize the in vitro efficacy of this compound compared to standard chemotherapy drugs across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater effectiveness at lower concentrations.
Table 1: Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Drug | IC50 (µM) | Time (h) | Key Findings |
| A549, H1299, H1975 | This compound | Not specified, but stated to have greater growth inhibition than cisplatin | Not specified | This compound induced G1 or G2/M cell cycle arrest.[1] |
| A549, H1299, H1975 | Cisplatin | Not specified | Not specified | Used as a first-line chemotherapeutic drug for comparison.[1] |
Table 2: Gastric Cancer
| Cell Line | Drug | IC50 (µM) | Time (h) | Key Findings |
| SGC-7901 | This compound | Significantly lower than taxol | 24 | Induced a higher rate of apoptosis compared to the control.[1] |
| SGC-7901 | Taxol (Paclitaxel) | Significantly higher than this compound | 24 | Used as a positive control.[1] |
Table 3: Colorectal Cancer
| Cell Line | Drug | IC50 (µM) | Time (h) | Key Findings |
| HCT116 | This compound | 1.79 | 24 | Exhibited similar cytotoxicity to 5-FU.[6] |
| HCT116 | 5-Fluorouracil (5-FU) | 4.51 | 24 | A standard chemotherapy drug for colorectal cancer.[6] |
| SW620 | This compound | 3.26 | 24 | Showed comparable antitumor effect to 5-FU.[6] |
| SW620 | 5-Fluorouracil (5-FU) | 5.67 | 24 | A standard chemotherapy drug for colorectal cancer.[6] |
Unraveling the Mechanism: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways. Notably, its ability to inhibit the PI3K/AKT and JAK/STAT3 pathways appears central to its mechanism of action.
The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been observed to decrease the phosphorylation of key proteins in this pathway, such as AKT, leading to the inhibition of downstream signaling and ultimately promoting apoptosis.[1][4]
Similarly, the JAK/STAT3 pathway is frequently overactive in cancer, contributing to tumor growth and progression. This compound has been shown to suppress this pathway, leading to reduced cancer cell viability.[5]
Experimental Protocols
The findings presented in this guide are based on established in vitro experimental methodologies.
Cell Viability and IC50 Determination (MTT Assay)
-
Objective: To assess the dose-dependent effect of this compound and standard chemotherapy drugs on the viability of cancer cells and to determine the IC50 value.
-
Methodology:
-
Cancer cells (e.g., A549, SGC-7901, HCT116, SW620) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a standard chemotherapy drug for specific time periods (e.g., 24, 48, 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells with active mitochondrial reductase convert the MTT to formazan, which is then solubilized.
-
The absorbance of the formazan solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
-
Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
-
Methodology:
-
Cancer cells are treated with different concentrations of this compound for a specified duration.
-
Both floating and adherent cells are collected and washed.
-
The cells are then stained with Annexin V (an early marker of apoptosis) and propidium iodide (PI, a marker for late apoptotic or necrotic cells).
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protein Expression Analysis (Western Blotting)
-
Objective: To investigate the effect of this compound on the expression levels of proteins involved in key signaling pathways (e.g., PI3K/AKT, JAK/STAT3) and apoptosis.
-
Methodology:
-
Cancer cells are treated with this compound.
-
Total protein is extracted from the cells and the concentration is determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, Bax, Bcl-2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescence detection system.
-
Conclusion and Future Directions
The compiled data strongly suggests that this compound holds considerable promise as an anticancer agent. Its ability to induce cell death in various cancer cell lines, often with greater potency than standard chemotherapeutics, warrants further investigation. While these preclinical findings are encouraging, it is important to note that many studies lack in vivo experiments and clinical trials.[1] Future research should focus on in vivo efficacy, bioavailability, and potential side effects to fully assess this compound's clinical potential as a standalone or combination therapy in oncology.[1]
References
- 1. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A multi-targeting Quassinoid from Ailanthus altissima for broad-spectrum cancer therapy - a comprehensive review of mechanisms, pharmacokinetics, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A novel potential drug for treating human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ailanthone's Engagement of the STAT3 Pathway: A Comparative Guide
Ailanthone, a natural quassinoid compound isolated from Ailanthus altissima, has garnered significant attention for its anti-tumor properties. Emerging evidence strongly indicates that a key mechanism of this compound's action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] This guide provides a comparative analysis of experimental data validating this mechanism, offering insights for researchers and drug development professionals.
The Role of the JAK/STAT3 Pathway in Cancer
The Janus kinase (JAK)/STAT3 pathway is a critical signaling cascade involved in cell proliferation, survival, differentiation, and angiogenesis.[4][5] In many cancers, this pathway is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[1][6] Consequently, targeting the JAK/STAT3 pathway, particularly the STAT3 protein, has become a promising strategy in cancer therapy.[4][7]
This compound's Impact on the STAT3 Pathway
Recent studies have demonstrated that this compound exerts its anti-cancer effects by suppressing the JAK/STAT3 signaling pathway in various cancer cell lines, including colorectal and bladder cancer.[1][2][4] The inhibitory effect is achieved by reducing the phosphorylation of both JAK and STAT3 proteins, which is a critical step for the pathway's activation.[4][5]
The validation of this compound's effect on the STAT3 pathway is supported by a range of experimental data. Key findings are summarized below:
Table 1: Effect of this compound on STAT3 Pathway Protein and Gene Expression
| Cell Line | Treatment Concentration | Target Protein/Gene | Observed Effect | Reference |
| HCT116 (Colorectal Cancer) | Various | JAK, STAT3 | Significant decrease in protein and mRNA levels | [1] |
| SW620 (Colorectal Cancer) | Various | JAK, STAT3 | Significant decrease in protein and mRNA levels | [1] |
| Bladder Cancer Cells | 10 and 15 mg/kg (in vivo) | p-JAK1, p-JAK2, p-STAT3 | Dose-dependent inhibition of phosphorylation | [4][5] |
| Bladder Cancer Cells | 10 and 15 mg/kg (in vivo) | IL-6, IL-10, IL-23 | Marked reduction in mRNA expression | [5][8] |
Table 2: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | Time Point | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24h, 48h, 72h, 96h | Time-dependent decrease | [1] |
| SW620 | Colorectal Cancer | 24h, 48h, 72h, 96h | Time-dependent decrease | [1] |
| NCM460 | Normal Intestinal Epithelial | 24h, 48h, 72h, 96h | Less prominent inhibition compared to cancer cells | [1] |
| SW620 | Colorectal Cancer | 24h | 9.16 ± 0.93 | [9] |
| HCT116 | Colorectal Cancer | 24h | 18.42 ± 1.77 | [9] |
| Cal-27 | Tongue Squamous Cell Carcinoma | 24h | Significant decrease in viability | [10] |
| Tca8113 | Tongue Squamous Cell Carcinoma | 24h | Significant decrease in viability | [10] |
Note: Specific IC50 values for HCT116 and SW620 at different time points are detailed in the source publication but show a consistent trend of increased potency with longer exposure.[1] this compound demonstrated comparable cytotoxicity to the chemotherapy drug 5-fluorouracil (5-FU) in colorectal cancer cells.[1]
Alternative and Complementary Mechanisms of Action
While the inhibition of the STAT3 pathway is a significant part of this compound's mechanism, other pathways are also implicated in its anti-tumor effects. Research has shown that this compound can also suppress the PI3K/AKT signaling pathway, another crucial regulator of cell growth and survival.[9] This suggests that this compound may exert its therapeutic effects through a multi-targeted approach.
Comparison with Other STAT3 Inhibitors
This compound joins a growing class of natural and synthetic compounds that target the STAT3 pathway.[1] Other natural compounds like piperine, matrine, luteolin, and curcumin have also been shown to exert anticancer effects by targeting this pathway.[1] Alantolactone, a sesquiterpene lactone, is another example of a natural product that effectively suppresses STAT3 activation.[11] The development of direct STAT3 inhibitors has been challenging due to the protein's structure, making indirect inhibitors that target upstream molecules like JAK a common strategy.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound's mechanism of action.
Western Blotting for Protein Expression Analysis
Objective: To determine the expression levels of total and phosphorylated proteins in the JAK/STAT3 pathway.
Methodology:
-
Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with PBS and lysed using a suitable lysis buffer to extract total proteins.[12][13][14]
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[13][14][15]
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-JAK, JAK) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]
Dual-Luciferase Reporter Assay for STAT3 Transcriptional Activity
Objective: To measure the effect of this compound on the transcriptional activity of STAT3.
Methodology:
-
Cell Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
This compound Treatment: After transfection, cells are treated with different concentrations of this compound.
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.[12][16]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.[16]
Cell Viability Assay (CCK-8)
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
This compound Treatment: The cells are then treated with a range of this compound concentrations for specified time periods (e.g., 24, 48, 72, 96 hours).[1]
-
CCK-8 Reagent Incubation: Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
References
- 1. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - 联科生物 [liankebio.com]
- 4. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - CytoJournal [cytojournal.com]
- 5. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bu.edu [bu.edu]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
